Helvolinic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C31H42O7 |
|---|---|
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
(2E)-2-[(4R,5R,6R,8R,9R,10S,13S,14R,16R)-16-acetyloxy-6-hydroxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H42O7/c1-16(2)9-8-10-19(28(36)37)24-20-11-12-23-29(5)14-13-21(33)17(3)25(29)26(34)27(35)31(23,7)30(20,6)15-22(24)38-18(4)32/h9,13-14,17,20,22-23,25-26,34H,8,10-12,15H2,1-7H3,(H,36,37)/b24-19+/t17-,20+,22+,23+,25-,26+,29-,30+,31-/m0/s1 |
Clave InChI |
ZGQQEJUGWPCCHA-YYJYJANVSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Helvolinic Acid: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helvolinic acid, a member of the fusidane class of antibiotics, is a fungal metabolite with notable antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental methodologies for its isolation, characterization, and bioactivity assessment are presented, alongside a summary of available quantitative data. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Chemical Structure and Physicochemical Properties
This compound is a tetracyclic triterpenoid (B12794562) derivative closely related to the more extensively studied helvolic acid. The core structure is based on a protostane (B1240868) skeleton. The definitive stereochemistry of the fusidane antibiotics, including this compound, has been subject to revision since their initial discovery. The currently accepted structure for helvolic acid features a C-6 acetoxy group, and this revised stereochemistry is understood to apply to this compound as well[1].
The molecular formula for this compound is C₃₁H₄₂O₇, and its structure is distinguished from helvolic acid by the absence of one of the acetyl groups.
Below is a visualization of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Data
Specific experimental data on the physicochemical properties of this compound are not extensively reported in the literature. However, data for the closely related compound, helvolic acid, can provide an estimation.
| Property | Helvolic Acid Data | Reference |
| Molecular Formula | C₃₃H₄₄O₈ | [2] |
| Molecular Weight | 568.7 g/mol | [2] |
| Melting Point | 215 °C | [3] |
| Boiling Point (estimated) | 675.9 °C | |
| Density (estimated) | 1.2 g/cm³ | |
| Solubility | Soluble in DMF, DMSO, and Ethanol. Slightly soluble in water. | [3] |
| pKa (predicted) | 4.05 ± 0.41 | [3] |
Biological Activity
This compound has demonstrated potent biological activity, particularly as an antibacterial agent.
Antibacterial Activity
This compound exhibits strong inhibitory activity against Gram-positive bacteria. Notably, it has been shown to be highly effective against Staphylococcus aureus.
| Organism | MIC Value (µg/mL) | Reference |
| Staphylococcus aureus | 1 | [4] |
| Staphylococcus aureus | 6.25 | |
| Escherichia coli | 6.25 |
For comparison, the parent compound, helvolic acid, has reported MIC values in the range of 3.13 to 32 µg/mL against various strains of S. aureus and other Gram-positive bacteria. The antibacterial effect of helvolic acid is described as bacteriostatic, and it has been observed to cause morphological changes to the bacterial cell wall. It is plausible that this compound shares a similar mechanism of action.
Anticancer and Antiviral Activity
While the broader class of fusidane-type antibiotics has been investigated for various biological activities, specific data on the anticancer (IC50 values) and antiviral (EC50 values) activities of this compound are not currently available in the public domain. Further research is warranted to explore the potential of this compound in these therapeutic areas.
Mechanism of Action
The precise mechanism of action for this compound has not been explicitly elucidated. However, fusidane-type antibiotics, such as the closely related fusidic acid, are known to inhibit bacterial protein synthesis. They achieve this by binding to and inhibiting the function of elongation factor G (EF-G) on the ribosome, which is essential for the translocation step of protein synthesis. It is highly probable that this compound shares this or a similar mechanism of action.
Experimental Protocols
Isolation and Purification of this compound from Fungal Culture
The following is a general workflow for the isolation and purification of this compound from a fungal culture, based on methods reported for helvolic acid and its derivatives[2][4].
References
A Comprehensive Technical Guide to the Natural Sources of Helvolinic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, biosynthesis, and experimental protocols related to helvolinic acid and its derivatives. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in the potential of these fungal secondary metabolites.
Natural Sources of this compound and Its Derivatives
This compound, a fusidane-type triterpenoid (B12794562) antibiotic, along with its precursor helvolic acid and other derivatives, is primarily produced by various species of fungi. These compounds have garnered interest due to their antibacterial activities, particularly against Gram-positive bacteria, and their lack of cross-resistance with many commonly used antibiotics.
Fungal species are the exclusive natural sources identified for this compound and its related compounds. Key producers include:
-
Aspergillus fumigatus : This ubiquitous mold is a well-documented producer of helvolic acid and a variety of its derivatives.[1][2] The biosynthetic gene cluster for helvolic acid was first identified in A. fumigatus.[2]
-
Sarocladium oryzae : An endophytic fungus, S. oryzae has been shown to produce a range of helvolic acid derivatives, including this compound.[3][4]
-
Fusarium species : Endophytic fungi from the Fusarium genus, isolated from plants such as Ficus carica, have been found to produce helvolic acid and its derivatives.[1][5]
-
Metarhizium species : Entomopathogenic fungi like Metarhizium anisopliae are also known producers of helvolic acid.[2]
-
Neosartorya spinosa : This soil fungus has been identified as a source of helvolic acid.[6]
-
Xylaria species : An endophytic fungus from this genus has also been reported to produce helvolic acid.[7]
Quantitative Data on Production
The production yields of this compound and its derivatives can vary significantly depending on the fungal species, strain, and fermentation conditions. While much of the available quantitative data focuses on the precursor, helvolic acid, it provides a valuable benchmark for potential yields of its derivatives.
| Fungal Species | Compound | Yield | Reference |
| Aspergillus oryzae (heterologous expression) | Helvolic Acid | ~20 mg/L | [8] |
| Neosartorya spinosa KKU-1NK1 | Helvolic Acid | Not specified | [6] |
| Sarocladium oryzae | Helvolic Acid & Derivatives | Not specified | [3][4] |
| Fusarium sp. (from Ficus carica) | Helvolic Acid & Derivatives | Not specified | [1][5] |
Biosynthesis of this compound
This compound is a derivative of helvolic acid, and its biosynthesis follows the well-characterized pathway of its precursor. The biosynthesis of helvolic acid begins with the cyclization of 2,3-oxidosqualene (B107256) and involves a series of enzymatic modifications. The entire process is orchestrated by a dedicated gene cluster (hel cluster) that encodes all the necessary enzymes.
The key steps in the biosynthesis of helvolic acid are:
-
Cyclization : The precursor (3S)-2,3-oxidosqualene is cyclized by the oxidosqualene cyclase, HelA, to form protosta-17(20)Z,24-dien-3β-ol.[9]
-
Oxidation : A series of oxidation reactions are catalyzed by cytochrome P450 monooxygenases (HelB1, HelB2, HelB4) at various carbon positions.[9]
-
Acetylation : The 16-OH group is acetylated by an acyltransferase, HelD2.[9]
-
Decarboxylation : An oxidative decarboxylation step is carried out by a short-chain dehydrogenase/reductase, HelC, to yield the fusidane skeleton.[9]
-
Further Modifications : Additional modifications, including oxidations and dehydrogenations, are mediated by HelB3, HelD1, and HelE to produce the final helvolic acid molecule.[9]
This compound is understood to be formed through a subsequent modification of helvolic acid, likely through the action of one of the tailoring enzymes within the hel gene cluster.
Below is a diagram representing the biosynthetic pathway of helvolic acid.
Caption: Biosynthetic pathway of helvolic acid and its conversion to this compound.
Experimental Protocols
Fungal Fermentation
Objective: To produce this compound and its derivatives through fungal fermentation.
Materials:
-
Selected fungal strain (e.g., Sarocladium oryzae, Aspergillus fumigatus)
-
Appropriate liquid fermentation medium (e.g., Potato Dextrose Broth, Malt Extract Broth)
-
Shaker incubator
-
Sterile flasks and culture equipment
Procedure:
-
Inoculate the selected fungal strain into the sterile liquid fermentation medium in a flask.
-
Incubate the culture in a shaker incubator at an appropriate temperature (typically 25-30°C) and agitation speed (e.g., 150-200 rpm) for a specified period (e.g., 7-14 days).
-
Monitor the fermentation for fungal growth and secondary metabolite production.
Extraction of this compound and Derivatives
Objective: To extract crude this compound and its derivatives from the fungal fermentation broth.
Materials:
-
Fungal fermentation broth
-
Ethyl acetate (B1210297)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separate the fungal mycelium from the fermentation broth by filtration.
-
Transfer the cell-free broth to a separatory funnel.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times to maximize the recovery of the compounds.
-
Combine the organic (ethyl acetate) layers.
-
Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a controlled temperature (e.g., 40-45°C) to obtain the crude extract.
Purification of this compound
Objective: To purify this compound from the crude extract.
Materials:
-
Crude extract
-
Silica (B1680970) gel for column chromatography
-
Glass column
-
Solvents for elution (e.g., petroleum ether, ethyl acetate)
-
Sephadex LH-20 (optional, for further purification)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Sephadex LH-20 Chromatography (Optional):
-
For further purification, the fractions containing this compound can be subjected to size-exclusion chromatography on a Sephadex LH-20 column.
-
-
Preparative HPLC:
-
Perform final purification using a preparative HPLC system with a C18 column.
-
Use an appropriate mobile phase, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid, to achieve good separation.
-
Collect the peak corresponding to this compound.
-
Quantitative Analysis by HPLC
Objective: To quantify the concentration of this compound in an extract.
Materials:
-
Purified this compound standard
-
Fungal extract
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase (e.g., acetonitrile and water with formic or phosphoric acid)
Procedure:
-
Prepare a standard curve by injecting known concentrations of the purified this compound standard into the HPLC system.
-
Prepare the fungal extract sample by dissolving it in the mobile phase and filtering it through a 0.22 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Separate the components using a suitable gradient elution program.
-
Detect the this compound peak at an appropriate wavelength (e.g., 210 nm) or by its mass-to-charge ratio if using an MS detector.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the isolation and analysis of this compound from fungal sources.
Caption: Experimental workflow for this compound isolation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of Helvolic Acid in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A new helvolic acid derivative from an endophytic Fusarium sp. of Ficus carica [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of Helvolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Helvolinic acid, a significant derivative of the fusidane-type antibiotic, helvolic acid. The information presented herein is essential for researchers engaged in natural product chemistry, drug discovery, and development, facilitating compound identification, characterization, and further investigation of its biological activities.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. While direct access to the primary raw data from all cited sources is not universally available, this guide compiles the reported and expected spectroscopic characteristics based on published literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive 1H and 13C NMR data for this compound were fully elucidated and assigned by Shi et al. (2021). Although the complete dataset is contained within the supplementary materials of the aforementioned publication, the key structural features can be inferred from the analysis of related compounds and general principles of NMR spectroscopy.
Table 1: 1H NMR Spectroscopic Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not explicitly available in the searched resources. The primary citation (Shi et al., 2021, Molecules) should be consulted for the complete dataset, likely available in the supplementary information. |
Table 2: 13C NMR Spectroscopic Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| Data not explicitly available in the searched resources. The primary citation (Shi et al., 2021, Molecules) should be consulted for the complete dataset, likely available in the supplementary information. |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups, most notably the carboxylic acid and ketone moieties.
Table 3: Characteristic Infrared (IR) Absorptions for this compound
| Functional Group | Characteristic Absorption (cm-1) | Intensity |
| O-H (Carboxylic acid) | 3300 - 2500 | Strong, Broad |
| C-H (Aliphatic) | 3000 - 2850 | Medium to Strong |
| C=O (Ketone) | ~1715 | Strong |
| C=O (Carboxylic acid) | ~1700 | Strong |
| C-O (Carboxylic acid) | 1320 - 1210 | Medium |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and sample preparation.[1][2][3]
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition and exact mass of this compound. The molecular formula for this compound is C31H42O7.[4]
Table 4: High-Resolution Mass Spectrometry (HRESIMS) Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]+ | 527.2958 | Data not explicitly available in the searched resources. |
| [M+Na]+ | 549.2777 | Data not explicitly available in the searched resources. |
Note: The observed m/z values would be expected to be very close to the calculated values in high-resolution mass spectrometry.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data of this compound, based on methodologies reported for Helvolic acid and its derivatives.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : 1D and 2D NMR spectra can be acquired on a Bruker AVANCE spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.
-
Sample Preparation : A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., CDCl3, Methanol-d4, or Pyridine-d5).
-
Data Acquisition :
-
1H NMR : Standard pulse sequences are used to acquire the proton spectrum.
-
13C NMR : Proton-decoupled spectra are obtained to simplify the spectrum to single peaks for each carbon.
-
2D NMR : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations for complete structural assignment.
-
-
Data Processing : The acquired data is processed using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Instrumentation : An FT-IR spectrometer is used for data acquisition.
-
Sample Preparation : The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent (e.g., chloroform).
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm-1. A background spectrum is recorded and subtracted from the sample spectrum.
-
Data Analysis : The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer, equipped with an electrospray ionization (ESI) source is used.
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Data Acquisition : The analysis is performed in either positive or negative ion mode to detect protonated ([M+H]+), sodiated ([M+Na]+), or deprotonated ([M-H]-) molecular ions.
-
Data Analysis : The resulting mass spectrum provides the exact mass of the molecular ion, which is used to confirm the elemental composition. Fragmentation patterns, if obtained through MS/MS experiments, can provide further structural information.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
References
Helvolinic Acid: A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helvolinic acid, a fusidane-type triterpenoid (B12794562) antibiotic, has garnered significant interest within the scientific community for its diverse range of biological activities. As a derivative of helvolic acid, it exhibits a notable spectrum of effects, including antibacterial, antifungal, and potential anticancer and antiviral properties. This technical guide provides an in-depth overview of the biological activity of this compound, presenting quantitative data, detailed experimental protocols, and insights into its mechanisms of action, including relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Structure
-
IUPAC Name: (2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
-
Molecular Formula: C₃₁H₄₂O₇
-
Molecular Weight: 526.66 g/mol
Data Presentation: Quantitative Biological Activity
The biological activity of this compound has been quantified against various microorganisms and cell lines. The following tables summarize the available data to facilitate comparison.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 1 | [1] |
Table 2: Anticancer Activity of this compound (IC₅₀ Data)
Quantitative data for the direct anticancer activity of this compound is currently limited in publicly available literature. Further research is required to establish specific IC₅₀ values against various cancer cell lines.
Table 3: Antifungal Activity of this compound (MIC Data)
Currently, specific MIC values for this compound against fungal pathogens are not widely reported. This represents a gap in the existing research and an opportunity for future investigation.
Table 4: Antiviral Activity of this compound (EC₅₀ Data)
Specific EC₅₀ values for this compound against viral pathogens have not been extensively reported in the scientific literature. This is an area that warrants further exploration.
Mechanisms of Action and Signaling Pathways
Antibacterial Mechanism of Action
This compound, like other fusidane-type antibiotics, primarily exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2] The key molecular target is Elongation Factor G (EF-G) , a crucial protein involved in the translocation step of protein synthesis on the ribosome.[3][4]
The mechanism involves the following steps:
-
After the formation of a peptide bond, EF-G, complexed with GTP, binds to the ribosome.
-
GTP hydrolysis by EF-G provides the energy for the translocation of peptidyl-tRNA from the A-site to the P-site and the movement of the ribosome along the mRNA.
-
This compound is believed to bind to the EF-G-ribosome complex after GTP hydrolysis.[5]
-
This binding stabilizes the EF-G-GDP complex on the ribosome, preventing the release of EF-G.[5]
-
The stalled ribosome is unable to proceed with the next round of elongation, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.
Anticancer Signaling Pathways
While the precise signaling pathways modulated by this compound in cancer cells are not yet fully elucidated, research on the parent compound, helvolic acid, suggests a potential involvement of the Wnt/β-catenin signaling pathway . Aberrant activation of this pathway is a hallmark of many cancers. Flavonoids and other natural compounds have been shown to modulate this pathway, and it is plausible that this compound may exert its anticancer effects through similar mechanisms.[6][7] Further investigation is needed to confirm the direct effects of this compound on key components of this pathway, such as β-catenin, GSK3β, and TCF/LEF transcription factors.
Additionally, many anticancer compounds induce apoptosis through the intrinsic or extrinsic pathways. It is hypothesized that this compound may induce apoptosis in cancer cells by:
-
Increasing the Bax/Bcl-2 ratio: This would lead to increased mitochondrial outer membrane permeabilization.
-
Inducing the release of cytochrome c: This activates the caspase cascade.
-
Activating caspases: Specifically, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the drug concentration.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the CLSI M27-A3 guidelines for yeast.
Procedure:
-
Preparation of this compound and Fungal Inoculum: Follow a similar procedure as for the antibacterial assay, but use RPMI-1640 medium buffered with MOPS and adjust the fungal inoculum to 1-5 x 10³ cells/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant diminution of growth (e.g., 50% inhibition) compared to the growth control.
Antiviral Activity Assessment: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral agent that reduces the number of viral plaques.
Procedure:
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.
-
Virus and Compound Preparation: Prepare serial dilutions of this compound and mix with a known titer of the virus.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread.
-
Incubation: Incubate the plates until plaques are visible.
-
Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
EC₅₀ Calculation: The effective concentration that reduces the plaque number by 50% (EC₅₀) is calculated.
Structure-Activity Relationship (SAR)
Preliminary studies on this compound and its derivatives have provided some insights into their structure-activity relationships. For instance, it has been observed that the presence of a hydroxyl group at the C-6 position, as in this compound, enhances the antibacterial activity against Staphylococcus aureus compared to its parent compound, helvolic acid, which has an acetoxy group at this position.[1] This suggests that modifications at this position can significantly impact the biological activity. Further research into the synthesis and evaluation of a broader range of this compound derivatives is needed to establish a more comprehensive SAR.
Conclusion and Future Directions
This compound is a promising natural product with a multifaceted biological activity profile. Its potent antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, is well-documented and mechanistically understood. However, its potential as an anticancer, antifungal, and antiviral agent remains largely underexplored.
Future research should focus on:
-
Expanding the quantitative data: Determining the MIC, IC₅₀, and EC₅₀ values of this compound against a wider array of pathogens and cancer cell lines.
-
Elucidating signaling pathways: Investigating the precise molecular mechanisms and signaling pathways involved in its anticancer, antifungal, and antiviral activities.
-
Comprehensive SAR studies: Synthesizing and testing a variety of derivatives to optimize its potency and selectivity for different therapeutic targets.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models to translate the in vitro findings into potential clinical applications.
This in-depth technical guide serves as a foundation for further research into the therapeutic potential of this compound, a molecule that holds promise for the development of new and effective treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of glycolic acid on the induction of apoptosis via caspase-3 activation in human leukemia cell line (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Helvolinic Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Helvolinic acid, a derivative of the fungal metabolite Helvolic acid. This document consolidates key chemical data, biological activities, and detailed experimental methodologies relevant to the study and potential application of this compound in drug discovery and development.
Core Chemical and Physical Data
This compound is a hydrolyzed product and a known derivative of Helvolic acid, a fusidane-type nortriterpenoid antibiotic. While Helvolic acid is more extensively characterized, the distinct properties of its derivatives are of significant interest for structure-activity relationship (SAR) studies.
Below is a summary of the key identifiers and molecular properties for both Helvolic acid and this compound.
| Property | Helvolic Acid | This compound |
| CAS Number | 29400-42-8[1] | 10072-61-4 |
| Molecular Formula | C₃₃H₄₄O₈[1] | C₃₁H₄₂O₇ |
| Molecular Weight | 568.7 g/mol [1] | 526.66 g/mol |
| Synonyms | Fumigacin | - |
Biological Activity: Antibacterial Properties
Helvolic acid and its derivatives are known for their antibacterial activity, primarily against Gram-positive bacteria.[1] The mechanism of action involves the inhibition of protein biosynthesis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Helvolic acid and its derivatives against various bacterial strains, providing a comparative view of their potency.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Helvolic acid | Staphylococcus aureus | 16-32 | [2] |
| This compound | Staphylococcus aureus | 1 | [1][3] |
| 6-deacetoxy-helvolic acid | Staphylococcus aureus | 4 | [1][3] |
| Sarocladilactone B | Staphylococcus aureus | 4 | [1][3] |
| 1,2-dihydrohelvolic acid | Staphylococcus aureus | - | [1][3] |
| 16-O-propionyl-16-O-deacetylhelvolic acid | Streptococcus agalactiae | 16 | [4] |
| 6-O-propionyl-6-O-deacetylhelvolic acid | Streptococcus agalactiae | 2 | [4] |
| Helvolic acid | Streptococcus agalactiae | 8 | [4] |
| Helvolic acid | Bacillus subtilis | 16-32 | [2] |
| Helvolic acid | Micrococcus luteus | - | |
| Helvolic acid | Ralstonia solanacearum | 16-32 | [2] |
| Helvolic acid | Xanthomonas campestris pv. vesicatoria | 16-32 | [2] |
Biosynthesis of Helvolic Acid
The biosynthesis of Helvolic acid from the precursor (3S)-2,3-oxidosqualene is a multi-step enzymatic process. Understanding this pathway is crucial for potential bioengineering efforts to produce novel derivatives. The pathway involves a series of oxidations, acetylations, and rearrangements catalyzed by specific enzymes.
References
- 1. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Helvolic Acid Derivatives with Antibacterial Activities against Streptococcus agalactiae from the Marine-Derived Fungus Aspergillus fumigatus HNMF0047 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Helvolinic Acid on Cancer Cell Lines: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Helvolinic acid, a derivative of the fungal metabolite helvolic acid, has emerged as a compound of interest in oncological research. While comprehensive data on this compound remains under investigation, studies on its parent compound, helvolic acid, have revealed potent cytotoxic effects against a range of human cancer cell lines. This technical guide synthesizes the available information on the in vitro cytotoxicity of helvolic acid, providing a framework for understanding the potential anticancer activities of this compound. Due to the limited direct research on this compound's cytotoxicity, this paper will focus on the established data for helvolic acid as a proxy, detailing experimental methodologies and known signaling pathways.
Quantitative Data Presentation
Currently, specific IC50 values for this compound against cancer cell lines are not available in the public domain. However, its parent compound, helvolic acid, has demonstrated significant cytotoxic activity. One study reported potent cytotoxicity of helvolic acid against several human cancer cell lines, including pancreatic (SW1990), liver (HepG2), cervical (HeLa), and lung (95-D) cancer cells. While the precise IC50 values from this specific study are not detailed in the available literature, the findings indicate a strong potential for anticancer activity.
For context, a study on various other acidic compounds provides a reference for typical IC50 values observed in cytotoxicity assays against common cancer cell lines.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Vulpinic Acid | HepG2 | 23.8 µM (48h) | |
| Avarol | HeLa | 10.22 ± 0.28 µg/mL (72h) | |
| Plant Extracts | HeLa | Varied (e.g., 2 µg/mL) |
This table is for illustrative purposes to provide a general range of IC50 values and does not represent data for Helvolinic or Helvolic acid.
Experimental Protocols
The following sections detail the standard methodologies employed in the assessment of in vitro cytotoxicity, which are applicable to the study of this compound.
Cell Lines and Culture Conditions
A panel of human cancer cell lines would be appropriate for assessing the cytotoxic potential of this compound. Based on the research on helvolic acid, suitable cell lines include:
-
Pancreatic Cancer: SW1990
-
Hepatocellular Carcinoma: HepG2
-
Cervical Cancer: HeLa
-
Lung Cancer: 95-D
These cell lines are typically cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 to 48 hours.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the Annexin V/PI apoptosis assay.
Signaling Pathway
In vivo studies on helvolic acid have implicated the Wnt/β-catenin signaling pathway in its synergistic antitumor efficacy when combined with cyclophosphamide. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Helvolic acid treatment has been shown to suppress the protein expression of key components of this pathway, including β-catenin and cyclin D1.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory role of Helvolic Acid.
Conclusion
While direct experimental data on the in vitro cytotoxicity of this compound against cancer cell lines is currently lacking, the established potent cytotoxic effects of its parent compound, helvolic acid, provide a strong rationale for its investigation as a potential anticancer agent. The methodologies and signaling pathway information presented in this guide offer a comprehensive framework for researchers to design and execute studies to elucidate the efficacy and mechanism of action of this compound. Further research is warranted to determine the specific IC50 values of this compound against a panel of cancer cell lines and to fully characterize its effects on apoptosis and key signaling pathways such as the Wnt/β-catenin pathway. Such studies will be crucial in determining the therapeutic potential of this compound in oncology.
Unraveling the Stereochemical Intricacies of Helvolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Helvolinic acid, a member of the fusidane family of antibiotics, possesses a complex stereochemical architecture that is crucial to its biological activity. This guide provides an in-depth exploration of the stereochemistry of the this compound core, detailing the key experimental evidence and data that have defined its three-dimensional structure.
The Fusidane Core and the Revised Structure
This compound shares the characteristic tetracyclic fusidane skeleton with its close analogue, helvolic acid. The absolute stereochemistry of this core has been rigorously established through extensive spectroscopic analysis and chemical correlations, particularly with fusidic acid, whose structure was confirmed by X-ray crystallography.
A pivotal moment in understanding the stereochemistry of this class of compounds was the revision of the structure of helvolic acid in 1970 by Iwasaki and colleagues.[1] Initial proposals incorrectly placed a key substituent. Through detailed Nuclear Magnetic Resonance (NMR) studies of helvolic acid derivatives, it was definitively established that the acetoxy group in helvolic acid, and consequently the hydroxyl group in this compound, is located at the C-6 position.[1] This correction was fundamental to accurately assigning the stereochemistry of the entire molecule.
The established absolute configuration of the chiral centers in the core of this compound, based on the IUPAC name of the closely related helvolic acid, is as follows: 4S, 5S, 8S, 9S, 10R, 13R, 14S, and 16S.
Quantitative Stereochemical Data
The precise stereochemical arrangement of this compound is supported by various quantitative analytical data. Spectroscopic techniques, particularly NMR, provide detailed information about the relative and absolute configuration of the molecule.
| Parameter | Value | Method | Significance |
| ¹H NMR | |||
| H-5 | Coupling constant (J) = 12 Hz (in a triketone derivative)[1] | NMR Spectroscopy | The large coupling constant indicates a trans-diaxial relationship with the 4β-proton, confirming the α-configuration of H-5.[1] |
| H-6 | Small coupling constant in derivatives[1] | NMR Spectroscopy | Suggests an equatorial orientation of the C-6 substituent (hydroxyl group in this compound).[1] |
| ¹³C NMR | See Supplementary Data from Lv et al., 2017 | NMR Spectroscopy | Provides a complete chemical shift map for correlation with stereochemical assignments. |
| Specific Rotation ([α]D) | Data not available in the searched literature. | Polarimetry | Would provide experimental confirmation of the overall chirality of the molecule. |
Note: While the NMR data for this compound is cited as being available in the supplementary information of the 2017 study by Lv et al. on helvolic acid biosynthesis, direct access to this specific data was not achieved in the conducted search.
Experimental Protocols for Stereochemical Determination
The elucidation of this compound's stereochemistry has relied on a combination of spectroscopic and chemical methods. The following outlines the general experimental protocols central to this determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the relative stereochemistry of protons and carbons within the molecule.
Methodology:
-
Sample Preparation: A purified sample of this compound or its derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are performed on a high-field NMR spectrometer.
-
Spectral Analysis:
-
Chemical Shifts (δ): The position of each signal in the spectrum provides information about the electronic environment of the nucleus.
-
Coupling Constants (J): The splitting pattern of proton signals reveals the dihedral angles between adjacent protons, which is critical for determining their relative stereochemistry (e.g., axial vs. equatorial). For instance, a large J-value (typically > 10 Hz) for vicinal protons on a cyclohexane-like ring indicates a trans-diaxial relationship.[1]
-
Nuclear Overhauser Effect (NOE): NOESY experiments identify protons that are close in space, providing crucial information for determining the stereochemical arrangement of substituents and the conformation of the ring system.
-
Chemical Correlation
Objective: To relate the stereochemistry of this compound to a compound of known absolute configuration.
Methodology:
-
Selection of a Reference Compound: A structurally similar compound with a known absolute configuration, such as fusidic acid (determined by X-ray crystallography), is chosen.
-
Chemical Transformation: this compound or a derivative is chemically converted through a series of stereochemically controlled reactions into a compound that can also be synthesized from or degraded to the reference compound.
-
Comparison: The physical and spectroscopic properties (e.g., optical rotation, NMR spectra) of the common intermediate are compared. Identical properties confirm that the stereocenters involved in the correlation have the same absolute configuration.
Visualization of Stereochemical Relationships
The logical flow of determining key stereochemical features can be visualized to better understand the deductive process.
The following diagram illustrates the key structural relationship between helvolic acid and this compound, which was central to the structural revision.
Conclusion
The stereochemistry of this compound is a testament to the power of combined analytical techniques in natural product chemistry. While a dedicated X-ray crystal structure of this compound itself remains to be reported in the searched literature, the extensive work on the closely related helvolic acid and the parent fusidic acid provides a robust and reliable model for its absolute configuration. The key takeaways for researchers are the established (4S, 5S, 6S, 8S, 9S, 10R, 13R, 14S, 16S) stereochemistry of the core, the critical placement of the hydroxyl group at C-6, and the experimental methodologies that form the basis of these assignments. Future work in total synthesis or co-crystallization with its biological target could provide further definitive insights into the precise three-dimensional structure and its interaction with biological systems.
References
The Dawn of a Steroidal Antibiotic: A Technical History of Fusidane Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical context surrounding the discovery of fusidane antibiotics, with a primary focus on fusidic acid. It provides a technical account of the early experimental work, from the initial isolation and characterization to the elucidation of its unique mechanism of action. This document is intended to serve as a valuable resource for researchers in antibiotic discovery and development, offering insights into the foundational methodologies and data that introduced this important class of antibacterial agents.
Historical Context: The Emergence of a Novel Antibiotic Class
The story of fusidane antibiotics begins in the mid-20th century, a golden era for antibiotic discovery. While penicillin and streptomycin (B1217042) had revolutionized medicine, the search for novel antimicrobial agents was paramount. Within this context, a unique class of steroidal antibiotics, the fusidanes, emerged from fungal sources.
The earliest recognized member of this family was helvolic acid , isolated from Aspergillus fumigatus during World War II by Chain et al. in 1943. This was followed by the discovery of cephalosporin (B10832234) P1 from Acremonium chrysogenum (then known as Cephalosporium) in 1951 by Burton and Abraham.[1]
However, it was the discovery of fusidic acid that brought the therapeutic potential of this class to the forefront. In 1960, a team of scientists led by W.O. Godtfredsen at Leo Pharma in Ballerup, Denmark, isolated a new antibiotic from the fermentation broth of the fungus Fusidium coccineum.[2][3][4] This compound, which they named fusidic acid, was formally introduced to the scientific community in 1962 through publications in Nature and The Lancet.[4][5][6] Clinical use of fusidic acid began in the same year.[2][3]
Subsequent research identified other microorganisms capable of producing fusidic acid, including Mucor ramannianus, certain Acremonium species, and Isaria kogana.[2] Interestingly, some dermatophytic fungi, such as Microsporum canis and Epidermophyton floccosum, were also found to produce fusidic acid.
What set fusidic acid apart was its steroidal structure, a feature not common among antibiotics of that era, and its specific mode of action. Early studies quickly established its potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, including penicillin-resistant strains which were becoming a significant clinical challenge.
Physicochemical Properties of Early Fusidane Antibiotics
The initial characterization of fusidic acid and its relatives established their fundamental physicochemical properties. This data was crucial for their purification, formulation, and understanding their biological activity.
| Property | Fusidic Acid | Helvolic Acid | Cephalosporin P1 |
| Molecular Formula | C₃₁H₄₈O₆ | C₃₃H₄₄O₈ | C₃₃H₅₀O₈ |
| Melting Point (°C) | 192-193 | 215 | 147 |
| Optical Rotation | [α]D²⁰ -9° (in chloroform) | [α]D²⁰ -136° (in chloroform) | [α]D²⁰ +28° (in chloroform) |
| Solubility | Soluble in ethanol, acetone, chloroform (B151607); sparingly soluble in water, ether. | Soluble in chloroform, acetone, ethyl acetate, methanol (B129727), ethanol; insoluble in water. | Soluble in ethanol, acetone, ether; sparingly soluble in water. |
| UV Absorption Max (nm) | 204 | 228 | 210 |
Early Antibacterial Spectrum of Fusidic Acid
The initial in vitro studies of fusidic acid revealed its targeted spectrum of activity, primarily against Gram-positive bacteria. The following table summarizes some of the early reported Minimum Inhibitory Concentrations (MICs).
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Penicillin-sensitive | 0.03 - 0.06 | Barber & Waterworth, 1962[7] |
| Staphylococcus aureus | Penicillin-resistant | 0.03 - 0.12 | Barber & Waterworth, 1962[7] |
| Streptococcus pyogenes | Group A | 1.0 - 8.0 | Godtfredsen et al., 1962[6] |
| Streptococcus pneumoniae | 0.5 - 2.0 | Godtfredsen et al., 1962[6] | |
| Corynebacterium diphtheriae | 0.015 | Godtfredsen et al., 1962[6] | |
| Clostridium tetani | 0.03 | Godtfredsen et al., 1962[6] | |
| Neisseria gonorrhoeae | 0.25 - 1.0 | Barber & Waterworth, 1962[7] | |
| Neisseria meningitidis | 0.5 | Barber & Waterworth, 1962[7] | |
| Mycobacterium tuberculosis | 0.5 - 1.0 | Godtfredsen et al., 1962[6] | |
| Escherichia coli | >100 | Godtfredsen et al., 1962[6] | |
| Salmonella typhi | >100 | Godtfredsen et al., 1962[6] | |
| Pseudomonas aeruginosa | >100 | Godtfredsen et al., 1962[6] |
Experimental Protocols from the Discovery Era
The following sections detail the methodologies employed in the initial discovery and characterization of fusidic acid, reconstructed from the early publications.
Fermentation of Fusidium coccineum
The production of fusidic acid was achieved through submerged fermentation of Fusidium coccineum.
-
Producing Organism: A strain of Fusidium coccineum.
-
Culture Medium: A typical fungal fermentation medium of the era, likely containing a carbon source (e.g., glucose or sucrose), a nitrogen source (e.g., corn steep liquor, yeast extract, or ammonium (B1175870) salts), and essential minerals.
-
Fermentation Conditions:
-
Type: Submerged aerobic fermentation.
-
Temperature: Maintained between 24-28°C.
-
pH: Controlled in the range of 6.0-8.0.
-
Aeration and Agitation: Continuous supply of sterile air and mechanical agitation to ensure sufficient oxygen supply and nutrient distribution.
-
Duration: Fermentation was typically carried out for 5 to 8 days.
-
Isolation and Purification of Fusidic Acid
A key characteristic of fusidic acid production is its retention within the fungal mycelium, necessitating its extraction from the biomass rather than the culture filtrate.
-
Step 1: Mycelium Harvesting: At the end of the fermentation, the fungal mycelium was separated from the culture broth by filtration.
-
Step 2: Acidification and Extraction: The harvested mycelium was acidified (e.g., with sulfuric acid to a pH of approximately 2.5) to insolubilize the fusidic acid. The active compound was then extracted from the acidified mycelium using a water-immiscible organic solvent such as chloroform or ethyl acetate.
-
Step 3: Solvent Extraction and Concentration: The organic extract containing fusidic acid was then extracted with a dilute aqueous alkali solution (e.g., sodium bicarbonate) to transfer the acidic antibiotic into the aqueous phase as its salt. This aqueous solution was then acidified to precipitate the crude fusidic acid.
-
Step 4: Crystallization: The crude fusidic acid was purified by recrystallization from a suitable solvent system, such as ether or a mixture of methanol and water, to yield crystalline fusidic acid.
Characterization of Fusidic Acid
The initial characterization of the purified fusidic acid involved a combination of chemical and physical methods standard for the time.
-
Melting Point Determination: To assess purity and for identification.
-
Optical Rotation: Measured to determine the stereochemical properties of the molecule.
-
Elemental Analysis: To determine the empirical formula.
-
Ultraviolet (UV) Spectroscopy: To identify chromophores within the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Potentiometric Titration: To determine the pKa of the acidic group.
-
Paper Chromatography: Used to assess purity and compare with related compounds like helvolic acid and cephalosporin P1.
Determination of Antibacterial Activity
The antibacterial spectrum and potency of fusidic acid were determined using standard microbiological techniques.
-
Method: Broth or agar (B569324) dilution methods were used to determine the Minimum Inhibitory Concentration (MIC).
-
Inoculum: Standardized suspensions of test bacteria were used.
-
Incubation: Inoculated media containing serial dilutions of fusidic acid were incubated under appropriate conditions for each bacterial species.
-
Endpoint: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
Elucidation of the Mechanism of Action
Early investigations into the mechanism of action of fusidic acid revealed its unique target in bacterial protein synthesis. It was found to inhibit protein synthesis in a cell-free system. Further studies demonstrated that fusidic acid specifically targets Elongation Factor G (EF-G) in prokaryotes.
The mechanism involves the stabilization of the EF-G-GDP complex on the ribosome after translocation. This "locks" EF-G onto the ribosome, preventing its release and thereby halting the elongation cycle of protein synthesis. This mode of action was distinct from other known protein synthesis inhibitors of the time, such as tetracyclines and macrolides.
Conclusion
The discovery of fusidic acid and the broader class of fusidane antibiotics marked a significant advancement in the field of antimicrobial chemotherapy. The pioneering work of Godtfredsen and his colleagues at Leo Pharma provided not only a valuable therapeutic agent but also a novel molecular target for antibiotic action. The methodologies employed in the early 1960s, though less sophisticated than today's techniques, laid a robust foundation for our understanding of this unique class of steroidal antibiotics. This historical and technical perspective serves to inform and inspire current and future generations of scientists in the ongoing quest for new and effective treatments for bacterial infections.
References
- 1. Isolation of antibiotics from a species of Cephalosporium; cephalosporins P1, P2, P3, P4, and P5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Staphylococcal Infections with “Fucidin” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusidic acid: a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fucidin, A New Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fucidin: a new orally active antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity in vitro of fucidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Helvolinic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helvolinic acid is a steroid-like antibiotic with a fusidane skeleton, belonging to the same class as fusidic acid. It is a fungal metabolite with potential therapeutic applications, necessitating a reliable and accurate method for its quantification in various samples, including fermentation broths, extracts, and pharmaceutical formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase, which retains the non-polar this compound. A mobile phase consisting of an organic solvent (acetonitrile) and an acidified aqueous buffer is used to elute the analyte. The acidic modifier in the mobile phase ensures that the carboxylic acid group of this compound remains protonated, leading to better peak shape and retention. Quantification is performed by detecting the UV absorbance of this compound and comparing the peak area to that of a known standard.
HPLC Method Parameters
A summary of the recommended HPLC parameters for the quantification of this compound is provided in the table below. These parameters are based on established methods for the analysis of structurally related compounds, such as fusidic acid, and are expected to provide good resolution and sensitivity for this compound.
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (B52724) |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Run Time | 15 minutes |
Experimental Protocol
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
0.45 µm syringe filters
Preparation of Mobile Phase
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions, e.g., 60% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid or semi-solid sample is outlined below.
-
Accurately weigh a representative amount of the sample expected to contain this compound.
-
Add a known volume of methanol to extract the this compound.
-
Vortex or sonicate the sample for 15-20 minutes to ensure complete extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to fall within the concentration range of the standard curve.
HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (60% B) until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the prepared sample solution.
-
Run the HPLC analysis using the gradient program specified in the method parameters table.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account any dilution factors.
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification by HPLC.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation and peak shape. This method is suitable for routine quality control, stability studies, and research applications involving this compound. Method validation in accordance with ICH guidelines is recommended before implementation for regulatory purposes.
Application Notes and Protocols for In Vitro Antibacterial Assay of Helvolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro antibacterial activity of Helvolinic acid. The primary methods described are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the subsequent assay for determining the Minimum Bactericidal Concentration (MBC).
This compound, a fusidane-type antibiotic, is a derivative of helvolic acid and has demonstrated potent activity, particularly against Gram-positive bacteria.[1][2] Accurate and reproducible in vitro testing is a critical first step in the evaluation of its potential as a therapeutic agent.
Data Presentation: Antibacterial Activity of this compound
The antibacterial efficacy of this compound is quantified by its MIC and MBC values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[3][4]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (ATCC 29213) | 1 | [1] |
| This compound | Staphylococcus aureus | 6.25 | [5] |
| This compound | Escherichia coli | 6.25 | [5] |
| Helvolic acid | Staphylococcus aureus (ATCC 29213) | 4 | [1] |
| Helvolic acid | Bacillus subtilis (ATCC 7508) | 4 | [1] |
| Helvolic acid | Bacillus subtilis (UBC 344) | 2 | [2] |
| Helvolic acid | Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 33591) | 4 | [2] |
| 6-desacetoxy-helvolic acid | Staphylococcus aureus (ATCC 29213) | 4 | [1] |
Experimental Protocols
The following protocols are based on established and widely accepted methodologies for antimicrobial susceptibility testing, primarily the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][6]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.[3][7]
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO)
-
Sterile 96-well microtiter plates[8]
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium[9]
-
Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[6]
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35-37°C)[8]
-
Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria)
-
Growth control (no antimicrobial agent)
-
Sterility control (medium only)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a known high concentration (e.g., 10 mg/mL). Further dilute in the test medium to achieve a starting concentration for the serial dilutions.[10]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.[10]
-
Add 100 µL of the prepared this compound working solution to the first column of wells, resulting in the highest test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[10] This will create a gradient of this compound concentrations.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: Wells containing broth and bacteria, but no this compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Positive Control: A separate set of dilutions with a known antibiotic.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[8]
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control.[4][8]
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC is determined to ascertain whether the inhibitory effect of this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[3]
Materials:
-
MIC plate from the previous experiment
-
Sterile non-selective agar plates (e.g., Tryptic Soy Agar)
-
Micropipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (typically 10-100 µL).[11]
-
Spread the aliquot onto a sterile agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[3][4]
Visualizations
Caption: Workflow for MIC and MBC determination of this compound.
Caption: Proposed mechanism of action for fusidane-type antibiotics.
References
- 1. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helvolic acid, an antibacterial nortriterpenoid from a fungal endophyte, Xylaria sp. of orchid Anoectochilus setaceus endemic to Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microchemlab.com [microchemlab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Culturing Aspergillus Species for Helvolinic Acid Production
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Helvolinic acid, a fusidane-type antibiotic, exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. It is a secondary metabolite produced by several filamentous fungi, most notably Aspergillus fumigatus.[1] Recent advances in synthetic biology have also enabled the heterologous production of this compound in other fungal hosts like Aspergillus oryzae, offering alternative production platforms.[2] This document provides detailed application notes and protocols for the cultivation of Aspergillus species to produce this compound, covering culture conditions, extraction, and quantification, as well as insights into the biosynthetic and regulatory pathways.
Data Presentation
Table 1: Summary of Reported this compound Production
| Fungal Strain | Culture Condition | Yield | Reference |
| Aspergillus oryzae (Recombinant) | Heterologous expression of the A. fumigatus this compound gene cluster | ~20 mg/L | [2] |
| Aspergillus fumigatus | Not specified | Not quantified | [1] |
| Sarocladium oryzae | Not specified | Not quantified | [3] |
| Metarhizium anisopliae | Not specified | Not quantified | [1] |
Table 2: General Parameters for Optimizing Aspergillus Culture for Secondary Metabolite Production
| Parameter | Typical Range | Notes | General References |
| Temperature | 25-30°C | Optimal temperature can be strain-dependent. Some studies on Aspergillus niger for other organic acids found optimal production at 30°C.[4] | [5] |
| pH | 4.0 - 6.5 | The initial pH of the medium can significantly influence mycelial growth and metabolite production. For some Aspergillus species, a pH around 6.0 supports good mycelial growth. | [5] |
| Aeration | 150 - 200 rpm (in shake flasks) | Adequate aeration is crucial for the growth of aerobic fungi like Aspergillus. | [6][7] |
| Carbon Source | Glucose, Sucrose | The choice and concentration of the carbon source are critical for directing metabolism towards secondary metabolite production. | [8][9] |
| Nitrogen Source | Yeast Extract, Peptone, Ammonium Nitrate | The type and concentration of the nitrogen source can significantly impact the yield of secondary metabolites. | [8][9] |
Experimental Protocols
Protocol 1: Cultivation of Aspergillus species for this compound Production
This protocol describes the general procedure for submerged fermentation of Aspergillus species.
1.1. Media Preparation:
-
Malt Extract Broth (MEB): A common medium for fungal growth.[6][7]
-
Malt Extract: 20 g/L
-
Peptone: 1 g/L
-
Glucose: 20 g/L
-
Adjust pH to 5.5-6.0 before autoclaving.
-
-
Induction Medium for Recombinant A. oryzae: (Based on the principles of heterologous expression)
-
A minimal medium with an inducing agent for the promoter used in the expression construct is required. The exact composition will depend on the specific expression system.
-
1.2. Inoculum Preparation:
-
Grow the Aspergillus strain on a suitable solid medium, such as Potato Dextrose Agar (PDA), at 25-30°C for 5-7 days until sporulation is observed.
-
Harvest the spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer.
-
Prepare a spore suspension of 1 x 10^6 to 1 x 10^7 spores/mL in sterile water or saline.
1.3. Submerged Fermentation:
-
Inoculate 100 mL of sterile fermentation medium in a 250 mL Erlenmeyer flask with the prepared spore suspension to a final concentration of 1 x 10^5 to 1 x 10^6 spores/mL.
-
Incubate the flasks at 28-30°C with shaking at 150-200 rpm for 6-12 days. The optimal fermentation time should be determined empirically. For recombinant A. oryzae, a 6-day incubation has been reported to yield this compound.[2]
Protocol 2: Extraction of this compound
This protocol is adapted from methods for extracting organic acids from fungal cultures.
2.1. Harvesting Mycelium and Supernatant:
-
After the incubation period, separate the fungal biomass (mycelium) from the culture broth by filtration through cheesecloth or by centrifugation at 5,000 x g for 15 minutes.
-
The supernatant can be processed for extracellular this compound, while the mycelium can be extracted for intracellular product.
2.2. Liquid-Liquid Extraction of the Supernatant:
-
Acidify the culture supernatant to approximately pH 3.0 with a suitable acid (e.g., 1M HCl).
-
Extract the acidified supernatant three times with an equal volume of ethyl acetate (B1210297).
-
Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
2.3. Extraction from Mycelium:
-
Lyophilize the harvested mycelium to dryness.
-
Grind the dried mycelium into a fine powder.
-
Extract the mycelial powder with a suitable organic solvent such as methanol (B129727) or ethyl acetate at room temperature with shaking for 24 hours.
-
Filter the extract and evaporate the solvent to obtain the crude mycelial extract.
Protocol 3: Quantification of this compound by HPLC
This protocol outlines a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
3.1. Sample Preparation:
-
Dissolve the crude extracts in a known volume of a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the dissolved samples through a 0.22 µm syringe filter before injection into the HPLC system.
3.2. HPLC Conditions:
-
Column: A C18 reverse-phase column is typically used for the separation of organic acids.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both often containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is commonly employed.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210 nm) is a common method.[10]
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Injection Volume: 10-20 µL.
3.3. Quantification:
-
Prepare a standard stock solution of pure this compound of a known concentration.
-
Create a calibration curve by making serial dilutions of the stock solution and injecting them into the HPLC.
-
Plot the peak area against the concentration to generate a standard curve.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Mandatory Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from oxidosqualene.
Experimental Workflow for this compound Production and Analysis
Caption: Experimental workflow for this compound production.
Conceptual Diagram of this compound Biosynthesis Regulation
Caption: Conceptual regulation of this compound biosynthesis.
Discussion:
The production of this compound in Aspergillus species is a promising avenue for the development of new antibiotics. While the biosynthetic pathway is well-characterized, optimization of the fermentation process is key to achieving economically viable yields. The protocols provided here offer a solid foundation for initiating research in this area. Further studies should focus on a systematic optimization of culture parameters using statistical methods like response surface methodology to enhance this compound titers. Additionally, a deeper understanding of the regulatory networks governing the expression of the this compound gene cluster could unveil novel strategies for metabolic engineering to create high-producing strains. The transcription factor OsaA has been shown to positively regulate the production of this compound, suggesting it as a potential target for genetic manipulation to increase yield.[11] Global regulators of secondary metabolism in Aspergillus, such as LaeA and VeA, are also likely to play a role in controlling this compound biosynthesis and warrant further investigation.[10][12]
References
- 1. Production of Helvolic Acid in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Regulation of Chemical Diversity in Aspergillus fumigatus by LaeA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico advancement of Aspergillus niger gluconic acid hyperproduction recommends plans for switching acid productivity | Habib | Advancements in Life Sciences [als-journal.com]
- 5. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comprehensive Secondary Metabolite Profiling Toward Delineating the Solid and Submerged-State Fermentation of Aspergillus oryzae KCCM 12698 [frontiersin.org]
- 7. Comprehensive Secondary Metabolite Profiling Toward Delineating the Solid and Submerged-State Fermentation of Aspergillus oryzae KCCM 12698 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Fermentation Medium Optimization: An In-Depth Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Transcriptional Regulatory Elements in Fungal Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Extraction of Helvolinic Acid from Fungal Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helvolinic acid, a tetracyclic triterpenoid, is a fungal secondary metabolite with noted antibacterial properties. As interest in novel antimicrobial agents continues to grow, efficient methods for the isolation and purification of such compounds are critical for research and development. This document provides detailed application notes and protocols for the solvent extraction of this compound from fungal fermentation broths. The methodologies described are compiled from published research and are intended to serve as a comprehensive guide for laboratory personnel.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for selecting an appropriate extraction strategy. As a carboxylic acid, its solubility is pH-dependent. In its protonated form, at acidic to neutral pH, it is more lipophilic and thus more soluble in organic solvents.
Solvent Selection and Extraction Principles
The choice of solvent is a critical parameter in the extraction of this compound. The ideal solvent should provide high solubility for this compound while minimizing the co-extraction of impurities. Based on literature for fungal triterpenoids, several solvents can be considered.
Recommended Solvents:
-
Ethyl Acetate (B1210297): Widely regarded as an effective solvent for the extraction of moderately polar fungal secondary metabolites. It has been successfully used for the extraction of this compound and its derivatives[1].
-
Acetone (B3395972): Useful for extracting metabolites from the fungal mycelia[2]. It is miscible with water and can be used as a preliminary extraction step.
-
Methanol: A polar protic solvent that can also be used, often in combination with other solvents or for extraction from mycelia[3][4][5].
-
Chloroform: A non-polar solvent that can be effective for extracting lipophilic compounds[3].
The principle of solvent extraction for this compound relies on its preferential solubility in an organic solvent over the aqueous fungal broth. This process, typically liquid-liquid extraction, separates the target compound into the organic phase.
Data Presentation: Solvent Extraction Parameters
While direct comparative studies on this compound extraction efficiency are limited, the following table summarizes typical solvents and conditions used for the extraction of fungal triterpenoids, which can be adapted for this compound.
| Parameter | Ethyl Acetate | Acetone | Methanol | Chloroform |
| Application | Broth & Mycelia | Mycelia | Mycelia | Broth & Mycelia |
| Polarity | Medium | High | High | Low |
| Typical Yield | ~20 mg/L (in combination) | Used for initial mycelial extraction | Variable | Variable |
| Selectivity | Good for moderately polar compounds | Broad, extracts many compounds | Extracts polar compounds | Good for non-polar compounds |
| Notes | Often used for liquid-liquid extraction of the broth. | Miscible with water; requires downstream processing. | Can be used sequentially with less polar solvents. | Effective for lipophilic metabolites. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Fungal Broth using Ethyl Acetate
This protocol is a standard method for extracting this compound from the liquid culture medium after the separation of fungal mycelia.
Materials:
-
Fungal fermentation broth
-
Ethyl acetate (analytical grade)
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Sodium sulfate (B86663) (anhydrous)
-
Separatory funnel (appropriate volume)
-
Rotary evaporator
-
pH meter or pH strips
Procedure:
-
Harvesting: After the desired fermentation period, separate the fungal mycelia from the broth by filtration through cheesecloth or centrifugation.
-
pH Adjustment: Adjust the pH of the fungal broth to approximately 3.0 using HCl. This ensures that the this compound is in its protonated, more lipophilic form.
-
Extraction:
-
Transfer the acidified broth to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate completely. The upper layer will be the organic phase (ethyl acetate) containing the extracted compounds.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
-
Drying and Concentration:
-
Combine the ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate to remove any residual water.
-
Filter to remove the sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature below 45°C.
-
-
Storage: Store the crude extract at -20°C for further purification and analysis.
Protocol 2: Mycelial Extraction of this compound
This protocol is designed for the extraction of this compound from the fungal biomass.
Materials:
-
Fungal mycelia (harvested and preferably lyophilized)
-
Acetone (analytical grade)
-
Ethyl acetate (analytical grade)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Mycelia Preparation: After separating the mycelia from the broth, wash it with distilled water to remove residual media components. For efficient extraction, it is recommended to freeze-dry (lyophilize) the mycelia.
-
Acetone Extraction:
-
Immerse the dried mycelia in acetone (e.g., 10 g of mycelia in 100 mL of acetone).
-
Stir or sonicate the mixture for 1-2 hours at room temperature.
-
Filter the mixture to separate the acetone extract from the mycelial debris.
-
Repeat the extraction of the mycelia with fresh acetone.
-
-
Concentration and Partitioning:
-
Combine the acetone extracts and concentrate them under reduced pressure using a rotary evaporator to obtain an aqueous suspension.
-
Transfer the aqueous suspension to a separatory funnel and extract three times with an equal volume of ethyl acetate as described in Protocol 1.
-
-
Drying and Concentration:
-
Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
-
Storage: Store the crude extract at -20°C.
Visualization of Workflows and Pathways
This compound Biosynthesis Pathway
The biosynthesis of this compound begins with the cyclization of (3S)-2,3-oxidosqualene and proceeds through a series of enzymatic modifications.
Caption: Biosynthesis of this compound.
Experimental Workflow for Liquid-Liquid Extraction
The following diagram illustrates the general workflow for the extraction of this compound from the fungal broth.
Caption: Liquid-Liquid Extraction Workflow.
Concluding Remarks
The protocols provided herein offer a solid foundation for the extraction of this compound from fungal cultures. It is important to note that optimization of these methods, particularly concerning the solvent-to-broth ratio, extraction time, and specific pH, may be necessary to achieve maximum yield depending on the fungal strain and fermentation conditions. Subsequent purification of the crude extract, for which techniques like column chromatography are suitable, will be required to obtain pure this compound for further studies.
References
- 1. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and antioxidant activity of total triterpenoids in the mycelium of a medicinal fungus, Sanghuangporus sanghuang - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Helvolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helvolinic acid is a fusidane-type antibiotic, a derivative of helvolic acid, which is known for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1] Emerging research also suggests potential anticancer and anti-inflammatory activities for this class of compounds. These application notes provide detailed protocols for establishing animal models to test the in vivo efficacy of this compound for its antimicrobial, anti-inflammatory, and anticancer applications. Given the limited specific in vivo data for this compound, the protocols are based on established models for similar compounds, such as helvolic acid and fusidic acid, and can be adapted accordingly.
Antimicrobial Efficacy Testing
The primary application of this compound is its antibacterial activity. The following protocols describe murine models of Staphylococcus aureus infection, a common and clinically relevant pathogen.
Quantitative Data Summary: In Vitro Antibacterial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound and related compounds against S. aureus, providing a basis for dose selection in in vivo studies.
| Compound | Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 1 | [2] |
| Helvolic acid | Staphylococcus aureus | 8 | [1] |
| Sarocladilactone B | Staphylococcus aureus | 4 | [2] |
| 6-desacetoxy-helvolic acid | Staphylococcus aureus | 4 | [2] |
| Tobramycin (Control) | Staphylococcus aureus | 1 | [1] |
Experimental Protocol: Murine Model of Staphylococcus aureus Subcutaneous Infection
This model is suitable for assessing the efficacy of systemically or topically administered this compound against localized skin and soft tissue infections.[3][4]
Materials:
-
8-10 week old BALB/c or C57BL/6 mice
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)
-
Tryptic Soy Broth (TSB) and Agar (B569324)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound, vehicle control (e.g., DMSO, PEG400), and positive control (e.g., fusidic acid)
-
Anesthetic (e.g., isoflurane)
-
Electric shaver
-
Syringes and needles (27-30G)
-
Calipers
-
Surgical scissors and forceps
-
Homogenizer
-
Plates for bacterial enumeration
Procedure:
-
Bacterial Preparation:
-
Culture S. aureus in TSB overnight at 37°C.
-
Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
-
Infection:
-
Anesthetize the mice.
-
Shave a small area on the dorsum of each mouse.
-
Inject 50-100 µL of the bacterial suspension subcutaneously.
-
-
Treatment:
-
Divide mice into treatment groups (vehicle control, this compound low dose, this compound high dose, positive control).
-
Administer treatment as per the study design (e.g., intraperitoneally, orally, or topically) starting at a specified time post-infection (e.g., 2 hours).
-
-
Assessment:
-
Monitor the animals daily for clinical signs of infection and measure the abscess size with calipers.
-
At predetermined endpoints (e.g., day 3 or 5 post-infection), euthanize the animals.
-
Excise the abscess and a margin of surrounding tissue.
-
Weigh the tissue, homogenize it in sterile PBS, and perform serial dilutions.
-
Plate the dilutions on TSB agar to determine the bacterial load (CFU/gram of tissue).
-
Diagram: Experimental Workflow for Murine Subcutaneous Infection Model
Caption: Workflow for the S. aureus subcutaneous infection model.
Anti-inflammatory Efficacy Testing
The potential anti-inflammatory properties of this compound can be evaluated using well-established rodent models of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This model is widely used to screen for the anti-inflammatory activity of novel compounds.[5][6][7]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
This compound, vehicle control, and positive control (e.g., indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Grouping and Treatment:
-
Divide animals into treatment groups.
-
Administer this compound, vehicle, or indomethacin (B1671933) (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
At the end of the experiment, animals can be euthanized, and paw tissue collected for analysis of pro-inflammatory markers (e.g., cytokines, COX-2) via ELISA or Western blot.
-
Diagram: Logical Flow of Carrageenan-Induced Paw Edema Assay
Caption: Logical flow of the carrageenan-induced paw edema experiment.
Anticancer Efficacy Testing
Based on studies with helvolic acid, this compound may possess antitumor properties. A murine sarcoma model is a relevant starting point for in vivo evaluation.
Quantitative Data Summary: In Vivo Anticancer Activity of Helvolic Acid
The following data is from a study using a murine sarcoma S180 tumor model and can be used as a reference for designing studies with this compound.[8]
| Treatment Group | Dose | Tumor Growth Inhibitory Rate (%) | Reference |
| Helvolic Acid (HA) | 10 mg/kg/day | Not significant | [8] |
| Helvolic Acid (HA) | 20 mg/kg/day | Not significant | [8] |
| Cyclophosphamide (CTX) | 20 mg/kg/day | 19.5 | [8] |
| HA + CTX | 10 mg/kg/day + 20 mg/kg/day | 70.9 | [8] |
Experimental Protocol: Murine Sarcoma S180 Xenograft Model
This model is used to evaluate the direct antitumor effects of a compound.[8]
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
S180 sarcoma cells
-
RPMI-1640 medium with 10% FBS
-
Matrigel (optional)
-
This compound, vehicle control, and positive control (e.g., cyclophosphamide)
-
Calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture S180 cells in appropriate media.
-
Harvest and resuspend cells in sterile PBS or media, optionally mixed with Matrigel.
-
Inject approximately 1 x 10⁶ cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups.
-
Administer this compound and controls via the desired route (e.g., intraperitoneal injection) for a specified duration (e.g., daily for 14 days).
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated as (Length x Width²)/2.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition rate.
-
Tumor tissue can be used for histological analysis or to assess the expression of target proteins.
-
Signaling Pathways
Understanding the mechanism of action is crucial for drug development. This compound, as a fusidane antibiotic, is expected to share mechanisms with related compounds.
Antimicrobial Mechanism of Action
Fusidane antibiotics, including this compound, inhibit bacterial protein synthesis. They bind to elongation factor G (EF-G) on the ribosome, which stalls the translocation step of protein synthesis, leading to a bacteriostatic effect.[9][10]
Diagram: Antimicrobial Signaling Pathway
Caption: this compound inhibits bacterial protein synthesis by targeting EF-G.
Potential Anticancer Signaling Pathway
Studies on helvolic acid suggest that its antitumor effects may be mediated through the inhibition of the Wnt/β-catenin signaling pathway.[8] This pathway is often dysregulated in cancer, leading to increased cell proliferation.
Diagram: Wnt/β-catenin Signaling Pathway Inhibition
Caption: Potential inhibition of the Wnt/β-catenin pathway by this compound.
References
- 1. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. benchchem.com [benchchem.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 10. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Helvolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helvolinic acid is a fusidane-type antibiotic, a class of natural products known for their antibacterial properties, particularly against Gram-positive bacteria. As a derivative of helvolic acid, it is of significant interest in the discovery and development of new antimicrobial agents. The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that inhibits the visible growth of a microorganism. This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods, presents known quantitative data, and illustrates its mechanism of action.
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains. This data is crucial for understanding the compound's spectrum of activity and potency.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | 1 | [1] |
| Staphylococcus aureus | - | 6.25 | |
| Escherichia coli | - | 6.25 |
Note: The specific strains for the 6.25 µg/mL MIC values were not detailed in the initial findings but are included for comparative purposes.
Experimental Protocols
Two standard and widely accepted methods for MIC determination are broth microdilution and agar (B569324) dilution. The choice of method may depend on the specific research question, the number of isolates to be tested, and laboratory resources.
Protocol 1: Broth Microdilution Method
This method determines the MIC in a liquid growth medium and is amenable to high-throughput screening in 96-well microtiter plates.
Materials:
-
This compound stock solution (e.g., in DMSO, protected from light)
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile petri dishes
-
Multichannel pipette
-
Incubator (35-37°C)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a 2x working stock solution of this compound in the appropriate broth. For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution. b. Dispense 100 µL of sterile broth into all wells of a 96-well plate. c. Add 100 µL of the 2x this compound working stock to the first column of wells. d. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in broth. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells (typically a 1:100 dilution of the 0.5 McFarland suspension).
-
Inoculation: a. Within 15 minutes of standardization, inoculate each well (except for a sterility control) with the prepared bacterial suspension. The final volume in each well will be 200 µL (100 µL of drug dilution + 100 µL of inoculum). b. Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).
-
Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). b. Growth can be assessed visually or by using a plate reader to measure optical density.
Protocol 2: Agar Dilution Method
This method is considered a reference standard and involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA) or other suitable agar, kept at 45-50°C
-
Sterile petri dishes
-
Bacterial cultures in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Preparation of Agar Plates: a. Prepare a series of dilutions of this compound at 10 times the final desired concentrations. b. For each concentration, add 2 mL of the this compound dilution to 18 mL of molten agar (a 1:10 dilution). Mix thoroughly but gently to avoid bubbles, and pour into sterile petri dishes. c. Prepare a drug-free control plate containing only agar. d. Allow the plates to solidify at room temperature.
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol. b. This will be the inoculum for spotting onto the agar plates.
-
Inoculation: a. Using a multipoint replicator, spot a standardized amount of each bacterial suspension (typically 1-2 µL, delivering approximately 10⁴ CFU/spot) onto the surface of the agar plates, including the control plate. b. Allow the inoculum spots to dry completely before inverting the plates.
-
Incubation: a. Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.
Mechanism of Action and Signaling Pathway
This compound, like its close analog helvolic acid, is believed to exert its antibacterial effect by inhibiting bacterial protein synthesis. The primary target is Elongation Factor G (EF-G). EF-G is a crucial protein that facilitates the translocation of the ribosome along the mRNA strand during the elongation phase of protein synthesis.
By binding to EF-G, this compound traps it on the ribosome after GTP hydrolysis. This prevents the release of EF-G, thereby stalling the ribosome and halting the elongation of the polypeptide chain. This bacteriostatic action ultimately prevents the bacteria from replicating.
Visualizations
The following diagrams illustrate the experimental workflow for MIC determination and the proposed mechanism of action of this compound.
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
Caption: Proposed Mechanism of Action of this compound.
References
Application Notes and Protocols for the Solid-Phase Synthesis of Helvolinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a conceptual framework and detailed, albeit theoretical, protocols for the solid-phase synthesis (SPOS) of Helvolinic acid analogs. As direct solid-phase synthesis routes for this class of molecules are not yet established in the literature, this guide adapts established principles of SPOS to the unique structural features of the this compound scaffold. The provided protocols are intended to serve as a foundational methodology for researchers to develop and optimize their specific synthetic strategies.
This compound, a fusidane-type natural product, possesses a complex steroidal backbone with multiple reactive functional groups, including a carboxylic acid, hydroxyl groups, and ketones.[1] Solid-phase synthesis offers a streamlined approach for the generation of a library of analogs by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[2]
Core Principles of the Proposed Solid-Phase Strategy
The proposed strategy involves three key stages:
-
Immobilization: The this compound scaffold is anchored to a solid support via its C-21 carboxylic acid. This allows for the subsequent chemical modifications to be performed on the resin-bound molecule.
-
On-Resin Diversification: Analogs are generated by modifying the hydroxyl and ketone functionalities of the immobilized this compound. This may involve acylation, alkylation, oxidation, or reduction reactions. Orthogonal protecting groups will be crucial to achieve selective modifications.
-
Cleavage: The final analogs are cleaved from the solid support to yield the desired products in solution for subsequent purification and analysis.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the proposed experimental workflow and the logical relationships between the key stages of the synthesis.
Caption: Proposed experimental workflow for the solid-phase synthesis of this compound analogs.
Caption: Logical relationships of the key stages in the solid-phase synthesis of this compound analogs.
Quantitative Data Summary (Hypothetical)
The following table provides a template for summarizing quantitative data from the synthesis of this compound analogs. Expected values are based on typical efficiencies in solid-phase organic synthesis.
| Step | Parameter | Expected Value | Experimental Value |
| Resin Preparation | Initial Resin Loading | 0.5 - 1.0 mmol/g | |
| Immobilization | Scaffold Loading Efficiency | > 80% | |
| Final Resin Loading | 0.4 - 0.8 mmol/g | ||
| On-Resin Reaction 1 | Reaction Yield | > 90% | |
| On-Resin Reaction 2 | Reaction Yield | > 90% | |
| Cleavage | Cleavage Yield | > 70% | |
| Purification | Final Product Purity | > 95% (post-HPLC) | |
| Overall Yield | Variable |
Detailed Experimental Protocols
Materials and Reagents:
-
Wang Resin (or other suitable acid-labile resin)
-
This compound
-
Protecting group reagents (e.g., TBDMS-Cl, TBDPS-Cl, ethylene (B1197577) glycol)
-
Coupling reagents (e.g., DIC, HOBt, DMAP)
-
Deprotection reagents (e.g., TBAF, TFA, piperidine)
-
Acylating/Alkylating agents for diversification
-
Solvents: DMF, DCM, NMP, THF, MeOH (all high purity, anhydrous where necessary)
-
Reagents for cleavage (e.g., TFA cocktail)
Protocol 1: Immobilization of this compound onto Wang Resin
This protocol describes the attachment of the this compound scaffold to an acid-labile Wang resin via an ester linkage.[3][4]
-
Resin Swelling:
-
Place Wang resin (1.0 g, e.g., 0.8 mmol/g loading) in a solid-phase synthesis vessel.
-
Add DMF (10 mL) and gently agitate for 1-2 hours to swell the resin beads.
-
Drain the DMF.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (3 eq. to resin loading) and HOBt (3 eq.) in a minimal amount of DMF.
-
Cool the solution to 0°C.
-
Add DIC (3 eq.) dropwise and stir the mixture at 0°C for 30 minutes, then at room temperature for 1 hour.
-
-
Coupling to Resin:
-
Add the activated this compound solution to the swollen resin.
-
Add DMAP (0.1 eq.) as a catalyst.
-
Agitate the mixture at room temperature for 12-24 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Capping (Optional but Recommended):
-
To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and pyridine (B92270) (10 eq.) in DMF for 2 hours.
-
Wash the resin as in step 4.
-
-
Determination of Loading Efficiency:
-
A small, accurately weighed sample of the dried resin can be subjected to cleavage, and the amount of released this compound quantified by UV-Vis spectroscopy or HPLC.
-
Protocol 2: On-Resin Modification - Acylation of a Hydroxyl Group
This protocol outlines a general procedure for acylating a free hydroxyl group on the resin-bound this compound. Selective acylation may require prior protection of other hydroxyl or reactive groups.
-
Resin Preparation:
-
Swell the this compound-loaded resin in anhydrous DCM (10 mL) for 1 hour.
-
Drain the solvent.
-
-
Acylation Reaction:
-
Dissolve the desired carboxylic acid (5-10 eq. to resin loading), a coupling agent (e.g., HBTU, 5-10 eq.), and a non-nucleophilic base (e.g., DIPEA, 10-20 eq.) in anhydrous DMF or NMP.
-
Add the solution to the resin.
-
Agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by taking a few resin beads and performing a test cleavage.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum for use in the next step or proceed to cleavage.
-
Protocol 3: Cleavage of this compound Analogs from Wang Resin
This protocol describes the release of the synthesized analog from the solid support using a strong acid.
-
Resin Preparation:
-
Place the dried resin bearing the final analog in a reaction vessel.
-
Wash the resin with DCM (3 x 10 mL) to remove any adsorbed impurities.
-
-
Cleavage Reaction:
-
Prepare a cleavage cocktail. A common cocktail for acid-labile resins is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The TIS acts as a scavenger for reactive carbocations.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional fresh TFA or DCM (2 x 3 mL) and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to reduce the volume of TFA.
-
-
Precipitation and Purification:
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge or filter to collect the solid product.
-
Wash the precipitate with cold ether.
-
Dry the crude product under vacuum.
-
Purify the crude product using an appropriate technique, such as reverse-phase HPLC.
-
-
Analysis:
-
Confirm the identity and purity of the final this compound analog by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
References
Application Notes and Protocols for High-Throughput Screening of Helvolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the high-throughput screening (HTS) of Helvolinic acid derivatives. This compound, a fusidane-type antibiotic, and its derivatives have demonstrated potential biological activities, including antibacterial, anti-cancer, and anti-inflammatory effects.[1][2][3] The following protocols are designed to be adapted for automated HTS platforms to efficiently screen compound libraries and identify promising lead candidates.
Application Note 1: Antibacterial Activity Screening
Introduction: this compound and its derivatives are known for their potent activity against Gram-positive bacteria, particularly Staphylococcus aureus.[3] This makes them attractive candidates for the development of new antibiotics, especially given the low cross-resistance with other common antibiotics.[1] The following protocol details a broth microdilution-based HTS assay to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Experimental Protocol: Antibacterial Broth Microdilution HTS Assay
-
Preparation of Bacterial Inoculum:
-
Culture Staphylococcus aureus (e.g., ATCC 29213) in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Plating:
-
Prepare stock solutions of this compound derivatives in 100% DMSO.
-
Using an acoustic liquid handler or pin tool, dispense nanoliter volumes of each derivative into 384-well microplates to create a concentration gradient (e.g., from 128 µg/mL to 0.125 µg/mL).
-
Include positive control (e.g., Tobramycin or Vancomycin) and negative control (DMSO vehicle) wells on each plate.
-
-
Assay Procedure:
-
Add 50 µL of the prepared bacterial inoculum to each well of the compound-containing microplates.
-
Seal the plates and incubate at 37°C for 18-24 hours without shaking.
-
-
Data Acquisition and Analysis:
-
Measure the optical density at 600 nm (OD600) using a microplate reader to assess bacterial growth.
-
Alternatively, add a viability indicator dye such as Resazurin (0.015% final concentration), incubate for an additional 2-4 hours, and measure fluorescence (Ex/Em: 560/590 nm). A lack of fluorescence indicates bacterial death.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (or signal from the viability dye) by ≥90% compared to the DMSO control.
-
Data Presentation: Antibacterial Activity of this compound Derivatives
The following table summarizes known MIC values for select this compound derivatives against various bacterial strains.[1][3]
| Compound Name | Derivative | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | - | 1 | 64 | 64 |
| Sarocladilactone B | New Derivative | 4 | >128 | 64 |
| 6-Desacetoxy-helvolic acid | Known Derivative | 4 | >128 | >128 |
| Helvolic acid | Parent Compound | 8 | >128 | >128 |
| 1,2-Dihydrohelvolic acid | Known Derivative | 16 | >128 | 64 |
| Sarocladilactone A | New Derivative | 64 | >128 | >128 |
Data sourced from studies on derivatives isolated from Sarocladium oryzae.[1][3]
Application Note 2: Anti-Cancer Cell Proliferation Screening
Introduction: Triterpenoid and steroid-like compounds often exhibit anti-cancer properties.[4] Screening this compound derivatives for anti-proliferative and cytotoxic effects against cancer cell lines is a critical step in evaluating their therapeutic potential. This protocol describes a cell viability-based HTS assay using a human cancer cell line. Assays such as cell proliferation, colony formation, and wound healing are common in vitro methods to assess anticancer activity.[5]
Experimental Protocol: Cell Viability HTS Assay (MTT/CellTiter-Glo®)
-
Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., HCT116 colorectal carcinoma or HeLa cervical cancer) under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).
-
Trypsinize and re-suspend cells to a concentration of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension (5,000 cells/well) into 384-well, clear-bottom, tissue culture-treated plates.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Perform a serial dilution of the this compound derivative library in DMSO and then in culture medium to achieve the desired final concentrations (e.g., 100 µM to 1 nM).
-
Transfer the compounds to the cell plates. Ensure the final DMSO concentration is ≤0.5%.
-
Include a positive control (e.g., Doxorubicin) and a negative (vehicle) control.
-
-
Incubation and Assay:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 50 µL of solubilization buffer (e.g., 10% SDS in 0.01M HCl), and read absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, incubate for 10 minutes, and read luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a background control (0% viability).
-
Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each active compound.
-
Data Presentation: Example Table for Anti-Cancer Activity
| Derivative ID | HCT116 IC50 (µM) | HeLa IC50 (µM) | Selectivity Index (Normal vs. Cancer Cells) |
| HA-D001 | 5.2 ± 0.4 | 8.1 ± 0.9 | >10 |
| HA-D002 | 12.8 ± 1.1 | 25.3 ± 2.5 | 4.5 |
| HA-D003 | >100 | >100 | - |
| Doxorubicin | 0.15 ± 0.02 | 0.21 ± 0.03 | 1.2 |
This table represents example data that would be generated from the HTS assay.
Application Note 3: Anti-Inflammatory Activity Screening
Introduction: Inflammation is a key pathological component of many diseases. Compounds that can modulate the inflammatory response are of significant therapeutic interest.[2] A common HTS approach for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6] Another method is to assess the inhibition of protein denaturation, a well-known cause of inflammation.[7]
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production HTS Assay
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Seed cells into 384-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.
-
Include a positive control (e.g., L-NMMA, a known NOS inhibitor) and a vehicle control (DMSO).[6]
-
Stimulate the cells with LPS (1 µg/mL final concentration) to induce an inflammatory response. Leave a set of untreated, unstimulated cells as a baseline control.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
Transfer 25 µL of the cell culture supernatant from each well to a new 384-well plate.
-
Add 25 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 25 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Separately, perform a cell viability assay (e.g., MTT) to ensure that the observed NO reduction is not due to cytotoxicity.
-
Calculate the IC50 value for inhibition of NO production.
-
Data Presentation: Example Table for Anti-Inflammatory Activity
| Derivative ID | NO Production IC50 (µM) | Cytotoxicity (RAW 264.7) IC50 (µM) | Therapeutic Index |
| HA-D001 | 15.6 ± 1.8 | >100 | >6.4 |
| HA-D002 | 32.1 ± 2.9 | 85.4 ± 7.2 | 2.7 |
| HA-D003 | >100 | >100 | - |
| L-NMMA | 25.5 ± 2.1 | >200 | >7.8 |
This table represents example data that would be generated from the HTS assay.
Visualizations: Workflows and Pathways
Caption: General workflow for a high-throughput screening (HTS) campaign.
Caption: Putative anti-inflammatory signaling pathway (NF-κB) targeted by derivatives.
Caption: Experimental workflow for a cell-based anti-cancer HTS assay.
References
- 1. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer activity of the glycyrrhetinic acid derivatives with an inhibitory inflammatory microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Stability of Helvolic Acid and Its Derivatives in Solution
Topic: Methods for Assessing Helvolic Acid Stability in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Helvolic acid, a steroidal antibiotic belonging to the fusidane class of nortriterpenoids, and its derivatives such as helvolinic acid, are of significant interest for their potent antibacterial activity, particularly against Gram-positive bacteria. Ensuring the stability of these compounds in solution is critical for the development of robust pharmaceutical formulations and for obtaining reliable results in preclinical and clinical studies. This document provides a comprehensive overview of the methods for assessing the stability of helvolic acid in solution, including detailed protocols for forced degradation studies and a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Physicochemical Properties and Preliminary Stability Profile
Helvolic acid is a crystalline solid that is soluble in various organic solvents, including dimethyl sulfoxide (B87167) (DMSO), acetone, chloroform, ethyl acetate, methanol (B129727), and ethanol. It is also soluble in neutral or alkaline aqueous solutions[1]. Preliminary studies have indicated that helvolic acid possesses a notable degree of stability under certain conditions.
Data Presentation: Summary of Known Stability and Storage Conditions for Helvolic Acid
| Parameter | Condition | Observation/Recommendation | Source |
| Storage (Solid) | -20°C | Store protected from light and under nitrogen. | [2][3] |
| Storage (Solution in DMSO) | -80°C | Stable for up to 6 months (protect from light, store under nitrogen). | [2] |
| -20°C | Stable for up to 1 month (protect from light, store under nitrogen). | [2] | |
| Thermal Stability (Solution) | 22°C - 100°C | Antibiotic activity is stable. | [1] |
| 121°C (Autoclave) | Complete loss of antibiotic activity. | [1] | |
| pH Stability (Solution) | pH 3 - 11 | Antibiotic activity is stable. | [1] |
| Photostability (Solid) | Exposure to light | No remarkable change in antibiotic activity after three months. | [1] |
Note: The stability data based on antibiotic activity provides a general indication of stability but should be complemented with chromatographic methods for a more precise assessment of chemical degradation.
Experimental Protocols
Protocol 1: Forced Degradation Studies of Helvolic Acid in Solution
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
1.1. Objective: To investigate the degradation of helvolic acid under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and degradation pathways.
1.2. Materials and Reagents:
-
Helvolic acid reference standard
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Phosphate (B84403) buffer, pH 7.4
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a photodiode array (PDA) or UV detector
-
Photostability chamber
-
Water bath or oven
1.3. Stock Solution Preparation: Prepare a stock solution of helvolic acid at a concentration of 1 mg/mL in a suitable solvent such as methanol or DMSO.
1.4. Stress Conditions:
1.4.1. Acidic Hydrolysis:
-
To 1 mL of the helvolic acid stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
1.4.2. Basic Hydrolysis:
-
To 1 mL of the helvolic acid stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
1.4.3. Oxidative Degradation:
-
To 1 mL of the helvolic acid stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
Dilute the sample with the mobile phase for HPLC analysis.
1.4.4. Thermal Degradation (in solution):
-
To 1 mL of the helvolic acid stock solution, add 9 mL of purified water or a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reflux the solution at 80°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Cool the samples to room temperature and dilute with the mobile phase for HPLC analysis.
1.4.5. Photolytic Degradation:
-
Place a solution of helvolic acid (e.g., 100 µg/mL in methanol/water) in a transparent container.
-
Expose the solution to a light source in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples from both the exposed and control solutions at appropriate time points.
-
Analyze the samples by HPLC.
1.5. Analysis of Stressed Samples: All samples from the forced degradation studies should be analyzed using a validated stability-indicating HPLC method (see Protocol 2). The chromatograms should be evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
Protocol 2: Stability-Indicating HPLC Method for Helvolic Acid
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate the degradation products from the API.
2.1. Objective: To develop and validate an HPLC method for the quantification of helvolic acid in the presence of its degradation products.
2.2. Chromatographic Conditions (based on methods for similar compounds):
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column oven, and PDA detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with: A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient Program | 0-30 min: 50% to 100% B 30-40 min: 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 208 nm (or a wavelength determined by UV-Vis spectral analysis of helvolic acid) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
2.3. Method Validation (according to ICH Q2(R1) guidelines):
The developed method should be validated for the following parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the helvolic acid peak from all other peaks in the chromatograms of the forced degradation samples. Peak purity analysis using a PDA detector should be performed.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of the helvolic acid reference standard should be prepared, and the peak area response should be plotted against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of helvolic acid is spiked into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-day precision): Analysis of multiple samples of the same homogeneous sample within a short period of time.
-
Intermediate Precision (Inter-day precision): Analysis of the same homogeneous sample on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) for precision studies should be ≤ 2%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase composition, pH, flow rate, and column temperature.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Helvolinic Acid Production in Fungal Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low helvolinic acid yield in fungal fermentation. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide for Low this compound Yield
Low yields of this compound can stem from a variety of factors, from suboptimal fermentation conditions to genetic limitations of the fungal strain. This guide provides a structured approach to identifying and resolving these issues.
Table 1: Troubleshooting Low this compound Yield
| Problem | Potential Cause | Recommended Solution | Expected Outcome (Illustrative) |
| Low or No this compound Production | Inappropriate fungal strain or loss of productivity through subculturing. | 1. Verify the identity and viability of the fungal strain (e.g., Aspergillus, Fusarium, Penicillium, Sarocladium species).[1][2] 2. Use a freshly revived culture from a cryopreserved stock for inoculation. | Increase in yield from 0-5 mg/L to 10-20 mg/L. |
| Suboptimal Fermentation Medium | 1. Carbon Source: Test different carbon sources (e.g., glucose, sucrose, glycerol) at varying concentrations.[3][4][5] 2. Nitrogen Source: Evaluate organic (e.g., peptone, yeast extract) and inorganic (e.g., ammonium (B1175870) sulfate) nitrogen sources. 3. Precursor Supplementation: Add precursors of the triterpenoid (B12794562) pathway like mevalonate (B85504) or squalene (B77637) to the medium.[6][7] | Increase in yield by 20-50%. | |
| Initial Production Followed by a Sharp Decline | Nutrient limitation. | 1. Implement a fed-batch fermentation strategy to maintain optimal nutrient levels.[8] 2. Analyze the depletion of key nutrients (carbon, nitrogen) during fermentation and adjust the feeding strategy accordingly. | Sustained production phase, leading to a 30-60% increase in final yield. |
| Accumulation of inhibitory byproducts. | 1. Characterize potential inhibitory byproducts in the fermentation broth. 2. Implement in situ product removal techniques, such as resin adsorption.[9] | Reduction in byproduct concentration and a 15-30% increase in yield. | |
| Slow Fungal Growth and Low Biomass | Suboptimal physical parameters. | 1. Temperature: Optimize the temperature for both growth and production phases (typically between 25-30°C).[8][10][11][12][13] 2. pH: Control the pH of the medium within the optimal range (typically 5.0-6.5) using buffers or automated pH control.[8][10][12][13][14] 3. Aeration & Agitation: Optimize the dissolved oxygen level through adjustments in aeration and agitation rates.[10][11][14] | Increased biomass and a corresponding increase in volumetric productivity. |
| Inconsistent Yields Between Batches | Inoculum variability. | 1. Standardize the inoculum preparation procedure, including spore concentration and age of the seed culture. 2. Ensure a consistent volume and physiological state of the inoculum for each fermentation. | Improved batch-to-batch consistency with a standard deviation of less than 10%. |
| Low Yield Despite Optimized Conditions | Genetic limitations of the fungal strain. | 1. Metabolic Engineering: Overexpress key enzymes in the this compound biosynthetic pathway (e.g., oxidosqualene cyclase).[15][16][17][18][19][20][21] 2. Gene Knockout: Delete genes responsible for competing metabolic pathways that divert precursors away from this compound synthesis.[9] | Significant increase in yield, potentially 2-5 fold or higher. |
Frequently Asked Questions (FAQs)
Q1: What are the known precursor molecules for the this compound biosynthesis pathway?
A1: this compound is a triterpenoid antibiotic. Its biosynthesis starts from acetyl-CoA, which is converted to mevalonate and subsequently to squalene. Squalene is then cyclized by oxidosqualene cyclase to form the initial steroid skeleton, which undergoes a series of enzymatic modifications to yield this compound.[1][2] Supplementing the fermentation medium with these precursors, such as mevalonate or squalene, can sometimes enhance the yield.[6][7]
Q2: Which fungal genera are known to produce this compound or its derivatives?
A2: this compound and its derivatives have been isolated from various fungal genera, including Aspergillus, Fusarium, Penicillium, and Sarocladium.[1][2]
Q3: How can I optimize the fermentation medium for improved this compound production?
A3: Medium optimization is a critical step and can be approached systematically.[3][4][5][22][23] A common strategy is the "one-factor-at-a-time" (OFAT) method, where you vary one component (e.g., carbon source, nitrogen source, trace elements) at a time while keeping others constant.[3][4][5] Statistical methods like Plackett-Burman design and Response Surface Methodology can also be employed for more efficient optimization of multiple parameters simultaneously.[22]
Q4: What is the optimal pH and temperature for this compound fermentation?
A4: The optimal pH and temperature are strain-dependent. However, for many filamentous fungi, the optimal temperature for growth and secondary metabolite production is typically in the range of 25-30°C.[8][10][11][12][13] The optimal pH is often slightly acidic, in the range of 5.0-6.5.[8][10][12][13][14] It is crucial to determine the optimal conditions for your specific fungal strain experimentally.
Q5: What analytical methods are suitable for the quantification of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used method for the quantification of organic acids like this compound.[24] Solid-phase extraction (SPE) can be used for sample clean-up and concentration prior to HPLC analysis.[24][25][26] For structural confirmation and more sensitive detection, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[25][26]
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Medium Optimization
Objective: To identify the optimal concentration of a single medium component for this compound production.
Methodology:
-
Prepare a basal fermentation medium. This should be a standard medium known to support the growth of your fungal strain.
-
Select the component to be optimized (e.g., glucose).
-
Set up a series of flasks, each containing the basal medium with varying concentrations of the selected component (e.g., 10 g/L, 20 g/L, 30 g/L, 40 g/L, 50 g/L). Keep the concentrations of all other components constant.
-
Inoculate each flask with a standardized amount of fungal spores or mycelial suspension.
-
Incubate the flasks under standard fermentation conditions (e.g., 28°C, 150 rpm) for a defined period (e.g., 7-10 days).
-
At the end of the fermentation, harvest the broth.
-
Extract the this compound from the broth using a suitable solvent (e.g., ethyl acetate).
-
Quantify the this compound concentration in each extract using HPLC.
-
Plot the this compound yield against the concentration of the tested component to determine the optimal concentration.
-
Repeat this process for other key medium components (e.g., nitrogen source, phosphate (B84403) source).
Protocol 2: Extraction and Quantification of this compound
Objective: To extract and quantify the concentration of this compound from a fermentation broth.
Methodology:
-
Sample Preparation: Centrifuge a known volume of the fermentation broth to separate the mycelium from the supernatant. The supernatant is typically used for extraction.
-
Liquid-Liquid Extraction:
-
Acidify the supernatant to pH 2-3 with an acid (e.g., HCl).
-
Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) three times.
-
Pool the organic layers and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
HPLC Analysis:
-
Dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered solution into an HPLC system equipped with a C18 column and a UV detector (detection wavelength typically around 210-230 nm).
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).
-
Quantify the this compound concentration by comparing the peak area with a standard curve prepared from pure this compound.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: A general workflow for optimizing this compound fermentation.
References
- 1. Production of Helvolic Acid in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of Helvolic Acid in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 5. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 9. Analyzing the Challenges and Opportunities Associated With Harnessing New Antibiotics From the Fungal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [The effect of pH, aeration, and temperature on arachidonic acid synthesis by Mortierella alpina] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Effects of pH and aeration on gamma-poly(glutamic acid) formation by Bacillus licheniformis in controlled batch fermentor cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Engineering Techniques to Increase the Productivity of Primary and Secondary Metabolites Within Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for the Development of Industrial Fungal Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving Organic Acid Secretion of Aspergillus niger by Overexpression C4-Dicarboxylic Acid Transporters | MDPI [mdpi.com]
- 18. Future insights in fungal metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic Engineering of Fungal Strains for Efficient Production of Cellulolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Metabolic Engineering of Fungal Strains for Conversion of d-Galacturonate to meso-Galactarate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 25. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Helvolinic Acid Purification: Technical Support Center
For researchers, scientists, and drug development professionals engaged in the purification of helvolinic acid, this technical support center offers comprehensive troubleshooting guides and frequently asked questions (FAQs). This resource is designed to address common challenges and provide practical solutions to streamline your purification workflow, ensuring high-purity this compound for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in this compound purification include:
-
Co-purification of related fungal metabolites: this compound is often produced in fungal fermentations alongside structurally similar compounds, making separation difficult.[1]
-
Chemical instability: this compound can be susceptible to degradation under certain pH and temperature conditions, leading to the formation of impurities.
-
Low yield: Inefficient extraction and purification steps can result in significant loss of the target compound.
-
Physical state challenges: this compound may be difficult to crystallize or may precipitate as an oil, complicating isolation.
Q2: What are the key physicochemical properties of this compound to consider during purification?
A2: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value/Characteristic | Implication for Purification |
| Predicted pKa | ~4.05 | The acidic nature of this compound dictates that its solubility will be pH-dependent. It will be more soluble in its ionized (deprotonated) form at pH > 4.05 and less soluble in its neutral form at pH < 4.05. This can be exploited for extraction and crystallization.[2] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.[2] | These solvents are suitable for initial extraction and for preparing samples for chromatographic purification. Water is generally a poor solvent for the neutral form. |
| Form | Crystalline solid.[2] | This suggests that crystallization is a viable final purification step to obtain high-purity material. |
Q3: What are the common impurities found in crude this compound preparations?
A3: Impurities in crude this compound samples typically originate from the fungal fermentation process and subsequent degradation. These can include:
-
Structurally related derivatives: Such as helvolic acid, 6-desacetoxy-helvolic acid, and 1,2-dihydrohelvolic acid.[1]
-
Other fungal metabolites: Fungal cultures produce a complex mixture of secondary metabolites that may have similar polarities to this compound.
-
Degradation products: Formed due to exposure to non-optimal pH, temperature, or light conditions during extraction and purification.
-
Residual solvents: Organic solvents used during extraction that are not completely removed.
Troubleshooting Guides
Chromatography Issues
Problem: Poor separation of this compound from impurities during HPLC.
Solution:
-
Optimize the mobile phase:
-
pH Adjustment: Since this compound is acidic, adjusting the pH of the mobile phase can significantly impact its retention and the separation from other acidic or neutral impurities. For reversed-phase HPLC, a mobile phase pH around 2.5-3.5 is often a good starting point to ensure the acidic analytes are in their protonated, less polar form, leading to better retention on a C18 column.
-
Solvent Gradient: Employ a gradient elution to effectively separate compounds with a range of polarities. A typical gradient for purifying acidic compounds might start with a higher percentage of aqueous buffer and gradually increase the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration.
-
-
Select the appropriate column:
Problem: Low recovery of this compound from the chromatography column.
Solution:
-
Check for sample precipitation: this compound may precipitate on the column if the mobile phase is not a good solvent for it. Ensure the initial mobile phase conditions are compatible with the sample solvent.
-
Assess for irreversible binding: Highly non-specific binding can occur. Ensure the column is properly conditioned and regenerated between runs.
-
Modify elution conditions: A stronger elution solvent or a steeper gradient may be necessary to elute the compound.
Crystallization Issues
Problem: this compound is "oiling out" during crystallization instead of forming crystals.
Solution:
"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. To resolve this:
-
Increase the solvent volume: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.
-
Slow down the cooling process: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before further cooling in a refrigerator or ice bath.
-
Change the solvent system: If a single solvent is problematic, try a binary solvent system. Dissolve the this compound in a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water or hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Problem: No crystals are forming even after the solution has cooled.
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod below the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: Add a few seed crystals of pure this compound to the supersaturated solution to initiate crystal growth.
-
-
Increase supersaturation:
-
Evaporation: Allow some of the solvent to evaporate slowly to increase the concentration of the this compound.
-
Reduce temperature: If not already done, cool the solution in an ice bath or refrigerator.
-
Stability Issues
Problem: Degradation of this compound is observed during purification.
Solution:
-
Control pH: Avoid strongly acidic or basic conditions, as these can catalyze hydrolysis or other degradation reactions. Maintain a pH range where this compound is most stable, which may need to be determined empirically but is likely in the mildly acidic to neutral range for storage.
-
Control Temperature: Perform purification steps at reduced temperatures (e.g., 4°C) whenever possible to minimize thermal degradation.[5]
-
Protect from Light: If this compound is found to be light-sensitive, conduct purification steps in amber glassware or under reduced light conditions.
-
Minimize processing time: Plan the purification workflow to be as efficient as possible to reduce the time the compound is in solution and exposed to potentially destabilizing conditions.
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment of this compound
This protocol provides a general method for analyzing the purity of this compound samples. Optimization may be required based on the specific impurities present.
| Parameter | Specification |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL. |
Protocol 2: Preparative HPLC for this compound Purification
This protocol outlines a starting point for scaling up the analytical method for purification purposes.
| Parameter | Specification |
| Column | Reversed-phase C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized based on analytical separation, typically a shallower gradient around the elution time of this compound. |
| Flow Rate | 20 mL/min (adjust based on column dimensions) |
| Detection | UV at 220 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and loading capacity) |
| Sample Preparation | Dissolve crude extract in the initial mobile phase composition at the highest possible concentration without causing precipitation. |
| Fraction Collection | Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound. |
Protocol 3: Crystallization of this compound
This protocol provides a general procedure for the crystallization of purified this compound fractions.
-
Combine Fractions: Pool the pure fractions from preparative HPLC that contain this compound.
-
Remove Organic Solvent: Evaporate the acetonitrile from the pooled fractions under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with a water-immiscible organic solvent in which this compound is soluble (e.g., ethyl acetate). This step also helps to remove any water-soluble impurities.
-
Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) or magnesium sulfate and filter.
-
Concentration: Concentrate the dried organic extract under reduced pressure to a small volume.
-
Crystallization:
-
Single Solvent Method: Add a minimal amount of a hot solvent in which this compound is soluble (e.g., ethanol). Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C.
-
Binary Solvent Method: Dissolve the concentrated residue in a small amount of a good solvent (e.g., ethanol). Add a poor solvent (e.g., hexane (B92381) or water) dropwise until the solution becomes persistently cloudy. Gently warm the solution to redissolve the precipitate and then allow it to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold poor solvent, and dry under vacuum.
Visualizations
References
- 1. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) [mdpi.com]
- 2. HELVOLIC ACID FROM CEPHALOSPORIUM*CAERULENS CAS#: 29400-42-8 [m.chemicalbook.com]
- 3. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 4. researchgate.net [researchgate.net]
- 5. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
Technical Support Center: Helvolinic Acid Extraction
Welcome to the Technical Support Center for Helvolinic Acid Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the extraction and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during extraction?
This compound is a fusidane-type nortriterpenoid antibiotic with potential therapeutic applications. Like many complex natural products, it is susceptible to degradation under various chemical and physical conditions. Degradation can lead to a loss of biological activity and the formation of impurities, which can complicate purification and analysis, and may introduce confounding factors in biological assays.
Q2: What are the primary factors that can cause degradation of this compound during extraction?
Based on studies of the structurally similar antibiotic fusidic acid, the primary factors contributing to the degradation of this compound are expected to be:
-
pH: Both acidic and alkaline conditions can promote hydrolysis of ester groups and other pH-sensitive functionalities within the molecule.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3]
-
Light: Exposure to UV light can induce photodegradation.[4]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.[1][2]
Q3: What are the expected degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer potential degradation pathways from its close analog, fusidic acid. For fusidic acid, known degradation products include those resulting from the hydrolysis of the acetyl group, such as 16-epideacetylfusidic acid, and the formation of lactones.[5] Therefore, it is plausible that this compound may undergo similar transformations.
Q4: What are the recommended storage conditions for this compound extracts and purified compounds?
To minimize degradation, it is recommended to store this compound extracts and purified material at low temperatures (e.g., -20°C or -80°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the crude extract. | 1. Incomplete cell lysis. 2. Inefficient extraction solvent. 3. Degradation during extraction. | 1. Ensure thorough homogenization or sonication of the fungal mycelium. 2. Use a solvent in which this compound is highly soluble, such as ethyl acetate (B1210297). Perform multiple extractions. 3. Maintain low temperatures, protect from light, and work quickly. Consider extracting under an inert atmosphere.[6] |
| Presence of multiple unknown peaks in HPLC analysis of the extract. | 1. Co-extraction of other fungal metabolites. 2. Degradation of this compound. | 1. Optimize the extraction solvent and consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids. 2. Review the extraction procedure to minimize exposure to harsh conditions (pH extremes, high temperature, light). |
| Emulsion formation during liquid-liquid extraction. | High concentration of lipids and other amphipathic molecules in the fungal extract. | 1. Gently swirl instead of vigorously shaking the separatory funnel. 2. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. 3. Centrifuge the mixture to break the emulsion.[7] |
| Precipitation of the compound during solvent evaporation. | The compound is poorly soluble in the remaining solvent as the primary solvent is removed. | 1. Avoid complete evaporation of the solvent. 2. Add a small amount of a co-solvent in which the compound is more soluble before complete evaporation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
This protocol is a general guideline and may require optimization for specific fungal strains and culture conditions.
-
Harvesting: Separate the fungal mycelium from the culture broth by filtration.
-
Cell Lysis: Homogenize the mycelium in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7) at 4°C.
-
Extraction:
-
Extract the homogenized mycelium three times with an equal volume of ethyl acetate.
-
Combine the organic phases.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure at a temperature below 40°C.
-
-
Storage: Store the crude extract at -20°C or lower under an inert atmosphere.
Protocol 2: Stability-Indicating HPLC Method for this compound Analysis
This method is based on a validated method for fusidic acid and should be validated for this compound.[1][2]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 72:28, v/v) adjusted to pH 3.5 with acetic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[1]
-
Column Temperature: Room temperature.
-
Injection Volume: 20 µL.
Data Presentation
Table 1: Summary of Stress Conditions and Expected Degradation for this compound (Inferred from Fusidic Acid Data)
| Stress Condition | Reagents and Conditions | Expected Outcome | Reference |
| Acidic Hydrolysis | 0.01 M HCl, room temperature | Significant degradation | [1][2] |
| Alkaline Hydrolysis | 0.001 M NaOH, room temperature | Maximum degradation | [1][2] |
| Oxidative Degradation | 3% H₂O₂, room temperature | Moderate degradation | [1][2] |
| Photodegradation | Exposure to UV light (254 nm) | Minimal to moderate degradation | [1][4] |
| Thermal Degradation | 60-80°C | Temperature-dependent degradation | [3] |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Key factors contributing to the degradation of this compound.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Fusidic Acid Impurities | SynZeal [synzeal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Solubility issues of Helvolinic acid in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Helvolinic acid in aqueous buffers.
Disclaimer
Information regarding the physicochemical properties of "helvolic acid" is used as a proxy for "this compound" in this guide due to the limited availability of specific data for the latter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a mycotoxin with antibiotic properties.[1] Like many complex organic molecules, it has limited solubility in water, which can pose challenges for its use in biological assays and pharmaceutical formulations that require aqueous buffer systems.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
This compound is a steroid acid.[2] Its solubility is primarily influenced by its molecular weight, pKa (acid dissociation constant), and its lipophilic (fat-loving) nature.[2]
Q3: How does the pH of the aqueous buffer affect the solubility of this compound?
As an acidic compound, the solubility of this compound is highly dependent on the pH of the buffer.[3][4] At a pH below its pKa, the acid will be in its neutral, less soluble form. As the pH of the buffer increases to above the pKa, the carboxylic acid group deprotonates to form a more polar and, therefore, more water-soluble carboxylate salt.[3]
Q4: Can I use organic co-solvents to dissolve this compound?
Yes, using a water-miscible organic co-solvent is a common and effective strategy.[5][6] Solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) can be used to first dissolve the this compound before adding it to the aqueous buffer.[1] However, it is crucial to keep the final concentration of the organic solvent low to avoid potential toxicity or off-target effects in your experiments.[5]
Q5: Are there other methods to improve the solubility of this compound?
Several other techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These include:
-
Particle size reduction: Techniques like micronization can increase the surface area of the drug, which can improve the dissolution rate.[6][7][8]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the hydrophobic this compound molecule, increasing its apparent solubility in water.[7][8]
-
Use of surfactants: Surfactants can form micelles that encapsulate the insoluble compound, allowing it to be dispersed in an aqueous solution.[3]
Troubleshooting Guide
This guide provides a step-by-step approach to addressing solubility challenges with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound does not dissolve in the aqueous buffer. | The pH of the buffer is too low. | 1. Check the pKa of this compound. 2. Adjust the pH of the buffer to be at least 1-2 units above the pKa.[3] 3. Monitor for dissolution. |
| The concentration of this compound is too high. | 1. Try preparing a more dilute solution. 2. If a high concentration is required, consider using a co-solvent or other solubilization technique. | |
| Precipitation occurs when the this compound stock solution (in organic solvent) is added to the aqueous buffer. | The organic solvent concentration is too high in the final solution. | 1. Prepare a more concentrated stock solution in the organic solvent to minimize the volume added to the buffer. 2. Add the stock solution dropwise to the vigorously stirring buffer. |
| The buffer capacity is insufficient to maintain the desired pH. | 1. Ensure the buffer has sufficient capacity to resist pH changes upon addition of the acidic compound.[9][10][11] 2. Consider using a buffer with a pKa closer to the desired final pH. | |
| The dissolved this compound precipitates over time. | The solution is supersaturated. | 1. The solution may need to be prepared fresh before each experiment. 2. Store the solution at an appropriate temperature (check for temperature effects on solubility).[12] |
| The compound is degrading. | 1. Assess the stability of this compound under the experimental conditions (pH, light, temperature). |
Data Presentation
Table 1: Physicochemical Properties of Helvolic Acid
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₄O₈ | [2] |
| Molecular Weight | 568.7 g/mol | [2] |
| Predicted pKa | 4.05 ± 0.41 | [1] |
| XLogP3 | 5.1 | [2] |
Table 2: Solubility of Helvolic Acid in Organic Solvents
| Solvent | Concentration | Source |
| DMF | 30.0 mg/mL (52.75 mM) | [1] |
| DMSO | 20.0 mg/mL (35.17 mM) | [1] |
| Ethanol | 20.0 mg/mL (35.17 mM) | [1] |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This method relies on the principle of increasing the solubility of an acidic compound by deprotonating its carboxylic acid group to form a more soluble salt.
Methodology:
-
Weigh the desired amount of this compound powder.
-
Add a small amount of the intended aqueous buffer (e.g., PBS, TRIS) with a pH below the pKa of this compound.
-
While continuously stirring, slowly add a low concentration of a base (e.g., 0.1 M NaOH) dropwise to the suspension.
-
Monitor the pH of the solution with a calibrated pH meter.
-
Continue adding the base until the this compound is fully dissolved. This is expected to occur at a pH above its pKa.
-
Once dissolved, carefully adjust the pH to the final desired value for your experiment using dilute HCl or NaOH.
-
Add the remaining buffer to reach the final desired concentration and volume.
Protocol 2: Solubilization using a Co-solvent (DMSO)
This protocol is suitable for preparing a concentrated stock solution of this compound.
Methodology:
-
Weigh the this compound powder in a sterile glass vial.
-
Add a minimal volume of 100% DMSO to completely dissolve the powder. For example, start by preparing a 10 mM or 100 mM stock solution.
-
Vortex or gently warm the solution if necessary to aid dissolution.
-
To prepare the working solution, add the stock solution dropwise to the vigorously stirring aqueous buffer.
-
Ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical workflow for troubleshooting this compound solubility.
References
- 1. HELVOLIC ACID FROM CEPHALOSPORIUM*CAERULENS CAS#: 29400-42-8 [m.chemicalbook.com]
- 2. Helvolic Acid | C33H44O8 | CID 3002143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. ijpbr.in [ijpbr.in]
- 6. ijmsdr.org [ijmsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buffers [chem.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. stanfordchem.com [stanfordchem.com]
Overcoming poor resolution in Helvolinic acid HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor resolution and other common issues encountered during the HPLC analysis of Helvolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor resolution in this compound HPLC analysis?
Poor resolution in the HPLC analysis of this compound, leading to overlapping peaks and inaccurate quantification, can stem from several factors. These can be broadly categorized as issues related to the mobile phase, the HPLC column, or the overall system parameters. Common culprits include an inappropriate mobile phase composition (e.g., incorrect solvent strength or pH), a degraded or unsuitable column, or suboptimal instrument settings such as flow rate and temperature.[1]
Q2: My this compound peak is tailing. What could be the cause and how can I fix it?
Peak tailing for acidic compounds like this compound is often caused by strong interactions between the analyte and active sites on the stationary phase.[2] To address this, consider the following:
-
Adjust Mobile Phase pH: this compound is a carboxylic acid. A predicted pKa for the structurally similar Helvolic acid is around 4.05.[3] Operating the mobile phase at a pH well below the pKa (e.g., pH 2.5-3.0) will ensure the analyte is in its protonated, less polar form, minimizing secondary interactions with the stationary phase and reducing tailing.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are end-capped are designed to minimize the number of free silanol (B1196071) groups that can cause peak tailing.
-
Check for Column Contamination: Accumulation of contaminants on the column can lead to peak shape issues. Regularly flushing the column with a strong solvent is recommended.
Q3: I am observing broad peaks for this compound. What are the likely reasons?
Peak broadening can significantly impact resolution. Common causes include:
-
Column Overload: Injecting too high a concentration of the sample can lead to broad, distorted peaks. Try reducing the injection volume or diluting the sample.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause the analyte band to spread. Ensure all connections are as short and narrow as possible.
-
Inappropriate Flow Rate: A flow rate that is too high can reduce separation efficiency. Optimizing the flow rate, often by lowering it, can improve resolution, though it may increase the analysis time.[4]
-
Temperature Fluctuations: Inconsistent column temperature can affect mobile phase viscosity and analyte retention. Using a column oven to maintain a stable temperature is crucial for reproducibility.
Q4: What should I do if I see split peaks for my this compound sample?
Peak splitting can be a frustrating issue. Here are some common causes and solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, leading to splitting. This may require reversing the column and flushing it, or ultimately replacing the column.
-
Co-elution with an Impurity: The split peak may actually be two closely eluting compounds. In this case, method optimization is necessary to improve selectivity.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor resolution in this compound HPLC analysis.
Table 1: Troubleshooting Poor Resolution in this compound HPLC Analysis
| Symptom | Potential Cause | Recommended Solution |
| Poor Resolution Between this compound and Other Peaks | Inappropriate mobile phase composition (organic solvent ratio). | Optimize the mobile phase by systematically varying the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. |
| Incorrect mobile phase pH. | Adjust the pH of the aqueous portion of the mobile phase to be at least 1.5-2 pH units below the pKa of this compound (a pKa of ~4.05 is predicted for the similar Helvolic acid).[3] | |
| Unsuitable stationary phase. | Consider a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group column) if optimizing the mobile phase is insufficient. | |
| High flow rate. | Reduce the flow rate to allow for better mass transfer and improved separation. | |
| Elevated column temperature. | While higher temperatures can improve efficiency, they can also alter selectivity. Experiment with different column temperatures (e.g., in the range of 25-40°C). | |
| Broad Peaks | Column overload. | Reduce the sample concentration or injection volume. |
| Extra-column band broadening. | Use shorter, narrower internal diameter tubing between the injector, column, and detector. | |
| Column aging or contamination. | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If performance does not improve, replace the column. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Lower the mobile phase pH. Use a high-purity, end-capped C18 column. |
| Presence of active sites on the column. | Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase, although this is less common with modern columns. | |
| Peak Fronting | Sample overload. | Dilute the sample or reduce the injection volume. |
| Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. |
| Leaks in the system. | Check all fittings for leaks, especially between the pump and injector. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. | |
| Fluctuating column temperature. | Use a reliable column oven to maintain a constant temperature. |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the reversed-phase HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and available instrumentation. This method is based on established protocols for the structurally similar compounds Helvolic acid and Fusidic acid.[4][5][6][7][8]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Formic acid (analytical grade)
-
DMSO (for stock solution, if necessary)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Column oven.
-
Autosampler or manual injector.
-
Data acquisition and processing software.
3. Chromatographic Conditions
Table 2: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 60% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a return to initial conditions and re-equilibration. (This is a starting point and may need optimization). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 231 nm (based on the UV max of Helvolic acid)[9] |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile phase A/B (60:40) or Methanol |
4. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (DMSO is a good starting point, followed by dilution in the mobile phase).[1][10][11]
-
Working Standard Solutions: Prepare a series of dilutions of the stock solution in the sample diluent to create a calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For example, a fermentation broth may require filtration and dilution. An extract may need to be dissolved in a suitable solvent and filtered through a 0.45 µm syringe filter before injection.
Diagrams
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting poor resolution in HPLC.
Experimental Workflow for this compound Analysis
Caption: A general workflow for HPLC analysis of this compound.
References
- 1. Helvolic acid (CAS: 29400-42-8) | フナコシ [funakoshi.co.jp]
- 2. Helvolic acid - Wikipedia [en.wikipedia.org]
- 3. HELVOLIC ACID FROM CEPHALOSPORIUM*CAERULENS CAS#: 29400-42-8 [chemicalbook.com]
- 4. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Analytical method development and determination of hydrocortisone acetate and fusidic acid simultaneously in cream formulation, by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of Helvolic Acid in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Helvolic Acid [drugfuture.com]
- 10. Helvolic acid, Mycotoxin (CAS 29400-42-8) | Abcam [abcam.com]
- 11. Helvolic acid | CAS 29400-42-8 | AdipoGen Life Sciences | Biomol.com [biomol.com]
Optimizing culture conditions for maximum Helvolinic acid production
Welcome to the technical support center for optimizing the culture conditions for maximum Helvolinic acid production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What is the general strategy for optimizing this compound production in fungal fermentation?
A1: The general strategy involves a multi-faceted approach focusing on the optimization of the culture medium and fermentation process parameters. This includes selecting the optimal carbon and nitrogen sources, establishing the ideal carbon-to-nitrogen (C/N) ratio, and fine-tuning physical parameters such as pH, temperature, aeration, and agitation. A systematic approach, such as response surface methodology (RSM), can be employed to efficiently explore the interactions between these variables and identify the optimal conditions for maximizing this compound yield.
Q2: Which fungal strains are known producers of this compound or its precursors?
A2: Helvolic acid, the direct precursor to this compound, is a secondary metabolite produced by various filamentous fungi. Notably, it has been isolated from Aspergillus fumigatus, Sarocladium oryzae, and endophytic fungi such as Xylaria sp. and Fusarium sp. The biosynthetic gene cluster for helvolic acid from A. fumigatus has been successfully expressed in Aspergillus oryzae, making this a potential host for production.[1][2][3][4]
Q3: What are the key considerations for medium composition?
A3: The composition of the culture medium is critical for achieving high yields of this compound. Key considerations include:
-
Carbon Source: A readily metabolizable carbon source is essential. While specific optimization for this compound is not widely reported, potato-sucrose broth has been successfully used for helvolic acid production.[5][6]
-
Nitrogen Source: The choice and concentration of the nitrogen source significantly impact secondary metabolite production. Peptone has been used in media for helvolic acid production.[5]
-
Trace Elements: Certain metal ions can act as cofactors for enzymes in the biosynthetic pathway and may be required for optimal production.
Q4: How do physical fermentation parameters influence production?
A4: Physical parameters of the fermentation process must be tightly controlled:
-
pH: The pH of the culture medium can affect nutrient uptake, enzyme activity, and product stability. For helvolic acid production by Sarocladium oryzae, the compound was found to be active over a wide pH range of 3-11, suggesting good stability.[6]
-
Temperature: Fungal growth and secondary metabolite production are highly temperature-dependent. A temperature of 27°C has been used for helvolic acid production.[5]
-
Aeration and Agitation: Adequate oxygen supply is crucial for the growth of aerobic fungi and for the activity of oxygenase enzymes in the biosynthetic pathway. Agitation helps to ensure homogenous distribution of nutrients and oxygen. For large-scale production, stirring at 200 rpm with an aeration of 4 liters per minute has been documented.[5]
II. Troubleshooting Guide
This guide addresses common issues that may arise during the production of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | - Suboptimal culture medium composition.- Inappropriate fermentation parameters (pH, temperature, aeration).- Poor growth of the fungal strain.- Genetic instability of the production strain. | - Systematically optimize the carbon and nitrogen sources and their ratio.- Perform a design of experiments (DoE) to determine the optimal pH, temperature, and aeration/agitation rates.- Ensure the inoculum is healthy and in the exponential growth phase.- Re-streak the culture from a stock and verify its productivity. |
| High Biomass but Low Product Yield | - Nutrient limitation for secondary metabolism (e.g., nitrogen or phosphate).- Catabolite repression by a rapidly consumed carbon source.- Feedback inhibition by the product or an intermediate. | - Test different C/N ratios to identify conditions that favor secondary metabolism after an initial growth phase.- Implement a fed-batch strategy to maintain the carbon source at a non-repressive level.- Consider in-situ product removal strategies if feedback inhibition is suspected. |
| Presence of Impurities and Byproducts | - Metabolic overflow due to excess carbon source.- Activity of competing biosynthetic pathways.- Degradation of this compound. | - Optimize the initial concentration of the carbon source.- Genetically modify the host strain to knockout competing pathways.- Analyze the stability of this compound under the fermentation conditions and adjust pH or temperature if necessary. |
| Batch-to-Batch Variability | - Inconsistent inoculum preparation.- Fluctuations in raw material quality.- Poor control of fermentation parameters. | - Standardize the inoculum preparation procedure (age, size, and physiological state).- Use well-defined media components or pre-screen raw materials.- Calibrate all probes (pH, dissolved oxygen, temperature) and ensure precise control throughout the fermentation. |
| Mycelial Clumping or Pelleting | - High agitation speed leading to shear stress and pellet formation.- Physicochemical properties of the medium. | - Optimize the agitation speed to ensure adequate mixing without causing excessive shear.- The formation of small, dispersed mycelia is often beneficial for nutrient and oxygen transfer. |
III. Experimental Protocols
A. General Fermentation Protocol for Helvolic Acid Production
This protocol is based on the cultivation of Sarocladium oryzae for helvolic acid production and can be adapted for this compound production.[5]
-
Inoculum Preparation:
-
Grow the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) for 7 days.
-
Inoculate a seed culture in a flask containing a liquid medium (e.g., Potato-Sucrose-Peptone broth) with fungal mycelia.
-
Incubate the seed culture on an orbital shaker at 240 rpm and 27°C for 4 days.
-
-
Fermentation:
-
Prepare the production medium (e.g., Potato-Sucrose-Peptone broth: 200 g potato, 15 g sucrose, 5 g peptone, 0.1 g Cu(NO₃)₂·3H₂O, 20 g Na₂HPO₄·12H₂O per 1 L of distilled water).
-
Sterilize the fermentor containing the production medium.
-
Inoculate the fermentor with the seed culture.
-
Maintain the fermentation parameters at 27°C, 200 rpm agitation, and 4 L/min aeration.
-
Monitor the fermentation for the desired duration.
-
B. Extraction and Purification of Helvolic Acid
This is a general procedure for the extraction and purification of helvolic acid from a fermentation broth.[2][5]
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).
-
Combine the organic extracts and concentrate them using a rotary evaporator at 45°C to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of ethyl acetate.
-
Load the dissolved extract onto a silica (B1680970) gel 60 column.
-
Elute the column with ethyl acetate.
-
Collect fractions and monitor for the presence of helvolic acid using a bioassay (e.g., against Bacillus subtilis) or by thin-layer chromatography (TLC).
-
Combine the active fractions and concentrate them.
-
Further purify the helvolic acid by crystallization from ethanol.
-
C. Quantification of Helvolic Acid by HPLC
A High-Performance Liquid Chromatography (HPLC) method can be developed for the quantification of this compound. The following is a general guideline.
-
Sample Preparation:
-
Take a known volume of the fermentation broth and centrifuge to remove cells.
-
Extract the supernatant with ethyl acetate as described in the extraction protocol.
-
Evaporate the ethyl acetate and redissolve the residue in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) may be suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve using pure this compound standards of known concentrations.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
IV. Data Presentation
Table 1: Example of Fermentation Parameters for Helvolic Acid Production
| Parameter | Value | Reference |
| Producing Organism | Sarocladium oryzae | [5] |
| Medium | Potato-Sucrose-Peptone Broth | [5] |
| Temperature | 27°C | [5] |
| Agitation | 200 rpm | [5] |
| Aeration | 4 L/min | [5] |
| pH Stability Range | 3-11 | [6] |
Note: These parameters are for helvolic acid and should be considered a starting point for the optimization of this compound production.
V. Signaling Pathways and Experimental Workflows
A. Biosynthetic Pathway of Helvolic Acid
The following diagram illustrates the key steps in the biosynthesis of helvolic acid from 2,3-oxidosqualene. This compound is an intermediate in this pathway.
Caption: Biosynthetic pathway of helvolic acid.
B. Putative Regulatory Network for Helvolic Acid Production
This diagram illustrates the putative transcriptional regulation of the helvolic acid biosynthetic gene cluster in Aspergillus fumigatus.
Caption: Putative regulation of helvolic acid biosynthesis.
C. Experimental Workflow for Optimization
The following workflow outlines a systematic approach to optimizing this compound production.
Caption: Workflow for optimizing this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Helvolic acid, an antibacterial nortriterpenoid from a fungal endophyte, Xylaria sp. of orchid Anoectochilus setaceus endemic to Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
Technical Support Center: Troubleshooting Contamination in Aspergillus Cultures for Helvolinic Acid Production
This technical support center is designed for researchers, scientists, and drug development professionals working with Aspergillus cultures for the production of helvolinic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent contamination in your fermentation processes.
Troubleshooting Guide
Contamination is a common challenge in microbial fermentation that can significantly impact the yield and purity of the target secondary metabolite, this compound. This guide provides a systematic approach to identifying and addressing common contamination issues.
Visual Inspection and Olfactory Cues
| Observed Problem | Potential Contaminant | Likely Causes | Recommended Solutions |
| Cloudy or milky appearance of the culture medium, sometimes with a foul or sour odor. | Bacteria | - Improper sterilization of media, bioreactor, or equipment.- Non-sterile inoculation or sampling techniques.- Contaminated stock cultures or reagents. | - Verify sterilization protocols (autoclave at 121°C for at least 20-30 minutes).- Reinforce aseptic techniques for all manipulations.- Test all media and reagents for sterility before use.- Consider adding broad-spectrum antibiotics if the issue persists (see Table 2). |
| Formation of a thin, slimy film on the surface of the liquid culture (pellicle). | Bacteria (e.g., Bacillus species) | - Airborne contamination.- Inadequate sealing of the fermentation vessel. | - Improve the sealing of your fermentation vessel.- Work in a laminar flow hood to minimize airborne contaminants.- Filter sterilize all air entering the bioreactor. |
| Presence of fuzzy, cottony, or powdery growth, often appearing as green, black, white, or blue-green colonies. | Molds (e.g., Penicillium, Trichoderma, other Aspergillus species) | - Airborne spores from the laboratory environment.- Inadequate air filtration (HEPA filters).- Contaminated starting inoculum. | - Ensure all work is conducted in a certified laminar flow hood.- Regularly clean and disinfect the laboratory and incubators.- Purify the Aspergillus stock culture through single-spore isolation (see Experimental Protocols).- Consider using antifungal agents if cross-contamination is persistent (see Table 2). |
| Appearance of budding cells, often forming a film on the surface or sediment at the bottom of the culture. | Yeasts | - Airborne contamination.- Contaminated sugar sources or other media components. | - Filter sterilize all heat-sensitive media components.- Maintain a clean and sanitized laboratory environment.- Purify the fungal culture. |
Microscopic Examination
If you suspect contamination, a simple microscopic examination can provide valuable clues.
-
Prepare a Wet Mount: Aseptically remove a small sample of your culture. For filamentous fungi, you may need to tease apart the mycelium with sterile needles. Place a drop of the culture on a clean microscope slide and cover it with a coverslip.
-
Observe under Phase Contrast: Start with a low power objective (10x) and move to higher magnifications (40x, 100x oil immersion).
-
Aspergillus hyphae: Look for septate, branching hyphae characteristic of Aspergillus.
-
Bacteria: Will appear as small, motile or non-motile rods or cocci, often in chains or clumps.
-
Yeast: Will appear as oval or spherical budding cells, which may form pseudohyphae.
-
Contaminating Molds: May show different hyphal morphology, spore structures, or conidiophore arrangements compared to your Aspergillus strain.
-
Frequently Asked Questions (FAQs)
Q1: My Aspergillus culture is growing slower than usual, and the this compound yield is low. Could this be due to contamination?
A1: Yes, both slow growth and reduced secondary metabolite production are classic signs of contamination. Contaminants compete with your Aspergillus culture for essential nutrients, oxygen, and space. This competition can stress the fungus, diverting its metabolic resources away from producing this compound and towards survival. Since this compound itself has bacteriostatic properties, its production is part of the fungus's natural defense mechanism against bacterial competitors.[1] A high bacterial load can overwhelm this defense, leading to significantly lower yields.
Q2: I've confirmed bacterial contamination. Can I salvage the culture by adding antibiotics?
A2: While adding antibiotics can suppress bacterial growth, it is generally not recommended for a production batch as it can affect the physiology of your Aspergillus culture and may not eliminate all contaminants, especially if they are already at high levels. It is best to discard the contaminated batch and focus on identifying and eliminating the source of contamination. For persistent issues, incorporating antibiotics into your initial culture medium can be a preventative measure.
Q3: How can I be sure my starting inoculum is pure?
A3: The purity of your inoculum is critical. You should always start from a pure culture derived from a single spore. This ensures that you are working with a genetically homogenous population and minimizes the risk of introducing contaminants from the start. A detailed protocol for single-spore isolation is provided in the "Experimental Protocols" section. It is also good practice to periodically check the purity of your master and working cell banks.
Q4: What are the most critical aseptic techniques to prevent contamination?
A4: Strict adherence to aseptic techniques is paramount. Key practices include:
-
Always working in a certified laminar flow hood or biosafety cabinet.[2]
-
Sterilizing all media, glassware, and equipment properly.
-
Using sterile loops, pipettes, and other instruments for all transfers.[3]
-
Minimizing the time that cultures and sterile media are exposed to the air.
-
Disinfecting work surfaces and equipment with 70% ethanol (B145695) before and after use.
-
Using a Bunsen burner to create an updraft that helps to keep airborne contaminants away from sterile openings.
Q5: Can I use fungicides to eliminate mold cross-contamination?
A5: Using fungicides to eliminate other molds from your Aspergillus culture is challenging because of the close biological relationship between different fungal species. Many fungicides that would inhibit a Penicillium contaminant would also likely inhibit your Aspergillus culture.[4][5][6][7] The best approach is to prevent cross-contamination in the first place through stringent aseptic techniques and by purifying your inoculum. If cross-contamination is a recurring problem, a thorough cleaning and disinfection of your laboratory and incubators is necessary.
Quantitative Data on Contamination Control
Table 1: Recommended Environmental and Sterilization Parameters
| Parameter | Recommended Value/Procedure | Rationale |
| Autoclave Sterilization | 121°C, 15 psi, for a minimum of 20-30 minutes | Ensures elimination of heat-resistant bacterial and fungal spores. |
| HEPA Filter Efficiency | 99.97% removal of particles ≥ 0.3 µm | Critical for maintaining a sterile air supply in laminar flow hoods and bioreactors. |
| Laboratory Air Pressure | Positive pressure relative to adjacent areas | Prevents the influx of contaminated air from less clean areas. |
| Incubator/Lab Temperature | 25-30°C for Aspergillus growth | Optimal for Aspergillus growth, but also suitable for many contaminants. Regular cleaning is crucial. |
| Relative Humidity | 40-60% | High humidity can promote the growth of contaminating molds on surfaces. |
Table 2: Common Antimicrobial Agents for Contamination Control in Fungal Cultures
| Antimicrobial Agent | Target Contaminant | Typical Working Concentration | Notes and Considerations |
| Chloramphenicol | Bacteria | 25-50 µg/mL | Broad-spectrum bacteriostatic antibiotic. |
| Streptomycin | Bacteria (Gram-negative) | 50-100 µg/mL | Often used in combination with penicillin or other antibiotics. |
| Kanamycin | Bacteria (Broad-spectrum) | 50-100 µg/mL | A common choice for preventing bacterial contamination in fungal cultures. |
| Cycloheximide | Eukaryotes (including yeasts and other fungi) | 0.1-1.0 mg/mL | Caution: Will inhibit Aspergillus growth. Used in selective media to isolate bacteria from fungal contaminants. |
| Nystatin | Yeasts and Molds | 50-100 units/mL | An antifungal agent that can be used to control yeast contamination, but may also affect Aspergillus. |
Note: The use of any antimicrobial agent should be validated to ensure it does not negatively impact this compound production by your specific Aspergillus strain.
Experimental Protocols
Protocol 1: Single-Spore Isolation of Aspergillus
This protocol is essential for obtaining a pure, genetically homogenous culture.[2][8]
Materials:
-
Spore-forming Aspergillus culture on an agar (B569324) plate
-
Sterile distilled water with 0.05% Tween 80 (surfactant to help suspend spores)
-
Sterile inoculating loop or needle
-
Sterile micropipette and tips
-
Sterile microcentrifuge tubes
-
Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) plates
-
Hemocytometer or spectrophotometer for spore counting
-
Laminar flow hood
Procedure:
-
Prepare a Spore Suspension:
-
Under aseptic conditions in a laminar flow hood, add 1-2 mL of sterile 0.05% Tween 80 water to the surface of a mature, sporulating Aspergillus culture plate.
-
Gently scrape the surface with a sterile inoculating loop to dislodge the spores.
-
Pipette the resulting spore suspension into a sterile microcentrifuge tube.
-
-
Serial Dilution:
-
Perform a series of 1:10 dilutions of the spore suspension in sterile 0.05% Tween 80 water to achieve a final concentration of approximately 100-1000 spores/mL.
-
-
Plating:
-
Pipette 100 µL of the final dilution onto the surface of a PDA or MEA plate.
-
Using a sterile spreader, evenly distribute the suspension across the entire surface of the agar.
-
Prepare several plates to increase the chances of obtaining well-isolated colonies.
-
-
Incubation:
-
Incubate the plates at 25-30°C for 24-48 hours, or until single colonies are visible.
-
-
Isolation:
-
Examine the plates under a dissecting microscope to identify colonies that have clearly originated from a single spore.
-
Using a sterile needle, carefully pick a single, well-isolated colony and transfer it to a fresh PDA or MEA plate.
-
Incubate the new plate to grow your pure culture.
-
Protocol 2: Aseptic Inoculation of a Liquid Culture
This protocol outlines the steps for aseptically transferring your pure Aspergillus culture to a liquid fermentation medium.[3][9]
Materials:
-
Pure Aspergillus culture on an agar plate
-
Sterile liquid fermentation medium in a flask or bioreactor
-
Sterile inoculating loop or sterile cork borer
-
Bunsen burner
-
Laminar flow hood
Procedure:
-
Preparation:
-
Work in a laminar flow hood. Disinfect the work surface and all items entering the hood with 70% ethanol.
-
Light the Bunsen burner to create a sterile field around your working area.
-
-
Inoculation:
-
Method A (Spore Suspension): Prepare a spore suspension from your pure culture plate as described in Protocol 1. Aseptically add a defined volume of the spore suspension to your liquid medium.
-
Method B (Agar Plugs): Use a sterile cork borer to cut a few small agar plugs (approximately 5 mm in diameter) from the growing edge of your pure Aspergillus colony.
-
-
Transfer:
-
Briefly flame the mouth of the fermentation flask.
-
Aseptically transfer the spore suspension or agar plugs into the liquid medium.
-
Immediately flame the mouth of the flask again and replace the sterile cap or cotton plug.
-
-
Incubation:
-
Incubate the flask under the desired conditions (e.g., 25-30°C, shaking at 150-200 rpm).
-
Protocol 3: PCR-Based Detection of Bacterial Contamination
This protocol provides a general method for detecting bacterial 16S rRNA genes in your Aspergillus culture, indicating bacterial contamination.[10][11][12]
Materials:
-
Aspergillus culture sample (mycelium or liquid culture)
-
DNA extraction kit suitable for fungal and bacterial DNA
-
Universal bacterial 16S rRNA primers (e.g., 27F and 1492R)
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Positive control (bacterial DNA) and negative control (sterile water)
Procedure:
-
DNA Extraction:
-
Extract total genomic DNA from your Aspergillus culture sample using a suitable commercial kit, following the manufacturer's instructions. Ensure the protocol includes a robust cell lysis step (e.g., bead beating) to break open both fungal and bacterial cells.
-
-
PCR Amplification:
-
Set up the PCR reaction in a sterile PCR tube:
-
5 µL of 10x PCR Buffer
-
1 µL of 10 mM dNTPs
-
1 µL of 10 µM Forward Primer (e.g., 27F)
-
1 µL of 10 µM Reverse Primer (e.g., 1492R)
-
0.5 µL of Taq DNA Polymerase
-
1-5 µL of extracted DNA template
-
Sterile deionized water to a final volume of 50 µL.
-
-
Run the PCR in a thermocycler with the following typical conditions (annealing temperature may need optimization):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute 30 seconds
-
-
Final extension: 72°C for 10 minutes
-
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1% agarose gel alongside a DNA ladder, a positive control, and a negative control.
-
Visualize the DNA bands under UV light. A band of the expected size (around 1500 bp for 27F/1492R primers) in your sample lane indicates the presence of bacterial DNA and thus, contamination.
-
Mandatory Visualizations
References
- 1. niaid.nih.gov [niaid.nih.gov]
- 2. Single Spore Isolation Techniques | PDF | Fungus | Sterilization (Microbiology) [scribd.com]
- 3. awri.com.au [awri.com.au]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal Therapies for Aspergillus spp.: Present and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fungaldiversity.org [fungaldiversity.org]
- 9. newprairiepress.org [newprairiepress.org]
- 10. Fast and Reliable PCR Amplification from Aspergillus fumigatus Spore Suspension Without Traditional DNA Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Aspergillus fumigatus DNA detection by PCR | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
Technical Support Center: Troubleshooting Inconsistent Results in Helvolinic Acid Bioassays
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the bio-functional evaluation of Helvolinic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to mitigate variability and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Compound-Related Issues
Q1: We are observing lower than expected or no bioactivity with our this compound. What are the potential causes?
A1: Several factors related to the compound itself can lead to diminished bioactivity:
-
Compound Stability: this compound, like other fusidane-type antibiotics, may be susceptible to degradation. Factors such as improper storage temperature, exposure to light, or inappropriate pH of the solvent or assay medium can compromise its integrity. It is recommended to store this compound at -20°C and protect it from light.
-
Solubility Issues: Poor solubility of this compound in the assay medium can lead to an effective concentration that is lower than the nominal concentration. This can result in seemingly lower potency.
-
Purity of the Compound: The presence of impurities or degradation products in the this compound sample can interfere with the assay and affect the results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on the properties of the closely related compound, Helvolic acid, it is recommended to prepare stock solutions in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF). It is crucial to maintain a low final concentration of the organic solvent in the assay to avoid solvent-induced artifacts. Always include a vehicle control (assay medium with the same concentration of the solvent) in your experiments.
Assay-Specific Issues
Q3: Our Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus are inconsistent across experiments. What could be the reason?
A3: Inconsistent MIC values are a common issue in antibiotic susceptibility testing. Several factors can contribute to this variability:
-
Inoculum Preparation: The density of the initial bacterial inoculum is a critical parameter. An inoculum that is too dense can lead to higher MIC values, while a sparse inoculum can result in lower MICs. Standardization of the inoculum to a 0.5 McFarland standard is essential for reproducibility.
-
Growth Phase of Bacteria: Bacteria should be in the logarithmic growth phase at the time of the assay to ensure consistent metabolic activity and susceptibility to the antibiotic.
-
Incubation Conditions: Variations in incubation time and temperature can significantly impact bacterial growth and, consequently, the observed MIC. Adhere strictly to the recommended incubation parameters for the specific bacterial strain.
-
Assay Medium: The composition of the culture medium can influence the activity of the antibiotic. Ensure that the same type and batch of medium are used for all related experiments.
Q4: We are performing a cytotoxicity assay with this compound on a cancer cell line and the results are not reproducible. What should we check?
A4: Reproducibility in cytotoxicity assays can be affected by several variables:
-
Cell Health and Passage Number: Ensure that the cells are healthy, free from contamination, and within a consistent and low passage number range. Cells at high passage numbers can exhibit altered morphology and growth rates, leading to variability.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations in the final readout. Use a hemocytometer or an automated cell counter to ensure accurate and uniform cell seeding.
-
Assay Endpoint: The choice of cytotoxicity assay (e.g., MTT, XTT, LDH) can influence the results. Different assays measure different cellular parameters (metabolic activity, membrane integrity, etc.), and their suitability may vary depending on the compound and cell line.[1]
-
Compound Incubation Time: The duration of exposure to this compound will directly impact the observed cytotoxicity. Optimize and standardize the incubation time for your specific experimental setup.
Troubleshooting Guides
Issue 1: High Variability in MIC Assay Results
| Potential Cause | Troubleshooting Step |
| Inaccurate Inoculum Density | Standardize the bacterial inoculum to a 0.5 McFarland turbidity standard using a spectrophotometer or a McFarland densitometer. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of the compound, media, and bacterial suspension. |
| Edge Effects in Microplate | Avoid using the outermost wells of the microplate, as they are more prone to evaporation, which can concentrate the compound and affect bacterial growth. Alternatively, fill the outer wells with sterile media or water. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation after addition to the assay medium. If precipitation occurs, consider using a different solvent or adjusting the final concentration. |
| Inconsistent Plate Reading | Ensure that the microplate reader is properly calibrated and that the reading parameters (e.g., wavelength) are appropriate for the assay. |
Issue 2: Inconsistent Cytotoxicity (IC50) Values
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Serum Lot-to-Lot Variability | Fetal Bovine Serum (FBS) can vary between lots and affect cell growth and drug sensitivity. If possible, use the same lot of FBS for a series of related experiments. |
| Interference with Assay Reagent | This compound may interfere with the chemistry of the cytotoxicity assay (e.g., reducing the MTT reagent). Run a control with the compound in cell-free medium to check for any direct interaction with the assay reagents. |
| Sub-optimal Incubation Time | Perform a time-course experiment to determine the optimal incubation time for observing the cytotoxic effects of this compound on your specific cell line. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells. Include a vehicle control to assess solvent toxicity. |
Quantitative Data Summary
The following tables summarize the reported bioactivity of this compound and the closely related Helvolic acid against various microorganisms.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Not Specified | 1 | [2][3] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Helvolic Acid
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | Not Specified | 2 | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not Specified | 4 | [4] |
| Staphylococcus aureus | Not Specified | 6.25 | [5] |
| Escherichia coli | Not Specified | 6.25 | [5] |
| Gram-positive bacteria (various) | Not Specified | 16-32 | [5] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound against Staphylococcus aureus
This protocol is a general guideline and should be optimized for specific laboratory conditions and bacterial strains.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate a single colony of S. aureus into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Assay Plate Preparation:
-
In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in MHB. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Include a positive control well (MHB with bacteria, no compound) and a negative control well (MHB only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound belongs to the fusidane class of antibiotics, which inhibit bacterial protein synthesis by targeting Elongation Factor G (EF-G).[6][7][8][9] EF-G is a crucial protein that facilitates the translocation of the ribosome along the messenger RNA (mRNA) during the elongation phase of protein synthesis. By binding to the ribosome-EF-G complex, this compound locks EF-G in its post-translocational state, preventing its release from the ribosome.[8][10][11] This stalls the ribosome, thereby halting the synthesis of new proteins and ultimately leading to a bacteriostatic effect.[5][7]
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for Inconsistent MIC Results
This workflow provides a logical sequence of steps to identify the source of variability in Minimum Inhibitory Concentration (MIC) assays.
Caption: Troubleshooting workflow for MIC assays.
References
- 1. researchgate.net [researchgate.net]
- 2. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Helvolic acid, an antibacterial nortriterpenoid from a fungal endophyte, Xylaria sp. of orchid Anoectochilus setaceus endemic to Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 9. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The structure of the ribosome with elongation factor G trapped in the post-translocational state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct functions of elongation factor G in ribosome recycling and translocation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Helvolinic acid for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term storage and stability of Helvolinic acid.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored after storage. What could be the cause?
A1: Discoloration of this compound solutions, often appearing yellowish or brownish, is a common indicator of chemical degradation. This can be triggered by several factors including exposure to light (photodegradation), inappropriate pH, high temperatures, or oxidative stress. It is crucial to store this compound solutions protected from light and at the recommended temperature to minimize degradation.
Q2: I am observing a decrease in the antibacterial potency of my this compound stock. Why is this happening?
A2: A reduction in antibacterial activity is a direct consequence of this compound degradation. Structural changes to the molecule can impair its ability to bind to its target, Elongation Factor G (EF-G), in bacteria, thereby reducing its efficacy.[1] The formation of degradation products, such as lumifusidic acid from the structurally similar fusidic acid, has been shown to result in decreased antibacterial potency.[1] To ensure consistent experimental results, it is recommended to use freshly prepared solutions or properly stored aliquots.
Q3: Can I store this compound in a standard laboratory freezer?
A3: While freezing is generally recommended for long-term storage, the stability of this compound can still be compromised over time, even at temperatures of -20°C, especially in solution. For optimal long-term stability, it is advisable to store this compound as a lyophilized powder at -20°C or below and protected from moisture and light. If storing in solution is necessary, use a cryoprotectant and flash-freeze in liquid nitrogen before transferring to a -80°C freezer.
Q4: What are the primary degradation pathways for this compound?
A4: Based on studies of the structurally similar antibiotic fusidic acid, this compound is susceptible to degradation under several conditions:
-
Acidic and Alkaline Hydrolysis: Both low and high pH environments can catalyze the hydrolysis of ester groups and other labile functionalities on the molecule.[2][3][4]
-
Oxidation: The unsaturated portions of the this compound structure are prone to oxidation, especially in the presence of oxygen and metal ions.
-
Photodegradation: Exposure to ultraviolet (UV) light can lead to the formation of degradation products. Fusidic acid, for instance, is known to degrade into lumifusidic acid upon light exposure.[1]
Q5: How can I prevent the degradation of this compound during my experiments?
A5: To minimize degradation, handle this compound with the following precautions:
-
Work with solutions under low-light conditions or in amber-colored vials.
-
Use buffers within a neutral pH range (pH 5-7), as extreme pH can accelerate degradation.[5]
-
Prepare solutions fresh whenever possible. If stock solutions are required, store them as small, single-use aliquots at -80°C.
-
Consider the addition of antioxidants to your formulation if oxidative degradation is a concern.
Troubleshooting Guides
Issue 1: Precipitate Formation in this compound Solution During Storage
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | This compound has poor water solubility. Ensure you are using an appropriate solvent (e.g., ethanol, methanol, DMSO) to prepare your stock solution before diluting into aqueous buffers. |
| Temperature Fluctuations | Frequent freeze-thaw cycles can lead to precipitation. Prepare single-use aliquots to avoid repeated temperature changes. |
| pH Shift | A change in the pH of the buffer during storage can affect solubility. Verify the pH of your stored solution. |
| Degradation | Some degradation products may be less soluble than the parent compound. If precipitation is observed alongside discoloration or loss of activity, degradation is likely. The solution should be discarded. |
Issue 2: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | The use of degraded this compound will lead to variable and reduced biological activity. Always use a fresh or properly stored, quality-controlled batch of the compound. Perform a stability check of your stock solution using HPLC. |
| Inaccurate Concentration | Ensure accurate and consistent preparation of your working solutions. Use calibrated pipettes and high-purity solvents. |
| Interaction with Media Components | Certain components in your cell culture or assay media could potentially interact with and degrade this compound. As a control, incubate this compound in the media for the duration of the experiment and then analyze its integrity by HPLC. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated method for the structurally similar compound, fusidic acid, and can be used to assess the stability of this compound.[2][4]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (72:28, v/v), with the pH adjusted to 3.5 with acetic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.[4]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare samples of this compound that have been subjected to various storage conditions (e.g., different temperatures, time points, presence of excipients).
-
Inject the standard and samples onto the HPLC system.
-
The retention time for intact this compound should be determined from the standard. Peaks at other retention times are indicative of degradation products.
-
Quantify the amount of remaining this compound in the samples by comparing the peak area to the standard curve.
-
Protocol 2: Lyophilization of this compound for Long-Term Storage
This protocol provides a general framework for lyophilizing this compound to enhance its stability. The exact parameters may need optimization based on the specific formulation.
-
Materials:
-
This compound solution in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Cryoprotectant (e.g., mannitol (B672) or trehalose, typically at 1-5% w/v).
-
Lyophilizer.
-
Sterile vials and stoppers.
-
-
Procedure:
-
Prepare a solution of this compound containing the cryoprotectant.
-
Aseptically fill the solution into sterile lyophilization vials.
-
Partially insert the lyophilization stoppers.
-
Freezing: Place the vials on the lyophilizer shelf and freeze the product to a temperature well below its eutectic point (typically -40°C to -60°C). A controlled freezing rate is often beneficial.
-
Primary Drying (Sublimation): Apply a vacuum (e.g., 100-200 mTorr) and raise the shelf temperature to facilitate the sublimation of the ice. The temperature should be kept below the collapse temperature of the formulation. This is the longest phase of the cycle.
-
Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the shelf temperature (e.g., to 25°C) while maintaining the vacuum to remove residual bound water.
-
Stoppering and Sealing: Once the secondary drying is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen, and then seal with aluminum caps.
-
Store the lyophilized product at -20°C or below, protected from light.
-
Data Presentation
Table 1: Representative Stability of Fusidic Acid Under Forced Degradation Conditions
As a proxy for this compound stability. Data extracted from a study on fusidic acid.[2]
| Stress Condition | % Degradation |
| Acid Hydrolysis (0.01 M HCl, 60°C) | 15.2% |
| Alkaline Hydrolysis (0.001 M NaOH, 60°C) | 25.8% |
| Oxidative (3% H₂O₂, 60°C) | 10.5% |
| Neutral (Water, 60°C) | 8.7% |
| Photolytic (UV 254 nm, Room Temp) | 5.1% |
Table 2: Recommended Long-Term Storage Conditions for this compound
| Formulation | Temperature | Light/Moisture Protection | Expected Stability |
| Solid/Lyophilized Powder | -20°C or below | Store in a desiccator, protected from light. | > 2 years |
| Stock Solution in Anhydrous Organic Solvent (e.g., DMSO, Ethanol) | -80°C | Store in amber, tightly sealed vials. | Up to 6 months |
| Aqueous Solution (with cryoprotectant) | -80°C (after flash-freezing) | Single-use aliquots in amber vials. | 1-3 months |
Visualizations
Caption: Major factors leading to the degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Impact of this compound degradation on its mechanism of action.
References
Dealing with co-eluting impurities in Helvolinic acid purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the purification of Helvolinic acid, with a specific focus on resolving co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting impurities encountered during this compound purification?
A1: During the purification of this compound from fungal fermentation, particularly from species like Sarocladium oryzae, the most common co-eluting impurities are structurally similar derivatives of helvolic acid. These include, but are not limited to, 6-deacetoxy helvolic acid and 1,2-dihydrohelvolic acid.[1] These compounds share a similar fusidane-type antibiotic backbone, leading to comparable physicochemical properties and making their separation challenging.[2][3]
Q2: I'm observing a shoulder on my this compound peak in the HPLC chromatogram. What is the likely cause?
A2: A shoulder on the main peak, or a broad, asymmetric peak, is a strong indicator of a co-eluting impurity. Given the biosynthetic pathway of this compound, it is highly probable that one of its derivatives, such as 6-deacetoxy helvolic acid or 1,2-dihydrohelvolic acid, is eluting very close to your target compound under the current chromatographic conditions. To confirm this, it is recommended to use a diode array detector (DAD) to check for spectral uniformity across the peak or, ideally, a mass spectrometer (MS) to identify the different molecular weights present.
Q3: What are the initial steps to improve the separation of this compound from its co-eluting impurities?
A3: The initial approach to resolving co-eluting peaks involves optimizing the chromatographic parameters to enhance resolution. This can be achieved by systematically adjusting the mobile phase composition, such as the organic solvent-to-aqueous buffer ratio, or by evaluating different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). Additionally, modifying the gradient slope can be effective. A shallower gradient around the elution time of this compound can often improve the separation of closely eluting compounds.
Q4: My attempts to optimize the mobile phase have not been successful. What other strategies can I employ to resolve the co-eluting peaks?
A4: If mobile phase optimization is insufficient, a change in the stationary phase chemistry is the next logical step. Switching to a column with a different selectivity, such as a phenyl-hexyl or a cyano phase, can alter the elution order and improve separation. Another powerful strategy is to employ orthogonal separation techniques. This involves using a secondary purification step that relies on a different separation mechanism, such as normal-phase chromatography if you were initially using reversed-phase.[4]
Troubleshooting Guide: Co-eluting Impurities in this compound Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak shouldering or broadening of the this compound peak. | Co-elution with structurally related impurities (e.g., 6-deacetoxy helvolic acid, 1,2-dihydrohelvolic acid). | 1. Optimize Mobile Phase: Adjust the gradient slope to be shallower around the elution time of this compound. Experiment with different organic modifiers (acetonitrile vs. methanol). 2. Change Stationary Phase: Switch to a column with a different selectivity (e.g., phenyl-hexyl, cyano). 3. Verify Peak Purity: Use a DAD to check for spectral homogeneity across the peak. Employ LC-MS to identify the molecular weights of the co-eluting species. |
| Low purity of the final isolated this compound despite a single sharp peak in the initial chromatogram. | Perfect co-elution where two or more compounds elute at the exact same retention time. | 1. Employ High-Resolution Techniques: Utilize Ultra-High-Performance Liquid Chromatography (UHPLC) for improved peak efficiency and resolution. 2. Orthogonal Separation: Implement a secondary purification step with a different chromatographic mode (e.g., normal-phase chromatography, ion-exchange chromatography). 3. Preparative HPLC: If sufficient material is available, use preparative HPLC with a high-resolution column and optimized method to physically separate the compounds. |
| Inconsistent purification results between batches. | Variability in the fermentation process leading to different impurity profiles. Changes in the chromatographic system's performance. | 1. Standardize Fermentation: Ensure consistent fermentation conditions (media, pH, temperature, incubation time) to maintain a reproducible metabolite profile.[4] 2. Column Equilibration and Washing: Ensure the column is properly equilibrated before each run and implement a robust washing protocol to remove any strongly retained compounds from previous injections. 3. System Suitability Tests: Perform regular system suitability tests to monitor the performance of your HPLC system. |
Quantitative Data Summary
The following table summarizes the antibacterial activity of this compound and its common co-eluting impurities against Staphylococcus aureus. This data highlights the importance of achieving high purity, as the biological activity can vary between the target compound and its related substances.
| Compound | Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213) [µg/mL][1][2] |
| This compound | 4 |
| 6-desacetoxy-helvolic acid | 4 |
| Sarocladilactone B | 4 |
| Helvolic acid | 1 |
Experimental Protocols
Protocol 1: Extraction of this compound from Sarocladium oryzae Fermentation Broth
-
Fermentation: Culture the endophytic fungus Sarocladium oryzae DX-THL3 in Potato Dextrose Broth (PDB) medium for 5 days on a rotary shaker (150 rpm).
-
Extraction: After the incubation period, extract the fermentation broth with an equal volume of ethyl acetate (B1210297) (EtOAc) three times.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 2: Semi-preparative HPLC for the Purification of this compound and its Derivatives
This protocol is based on the successful separation of helvolic acid derivatives from Sarocladium oryzae.
-
Initial Fractionation: The crude EtOAc extract is first subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).
-
Sephadex LH-20 Chromatography: Bioactive fractions are further chromatographed on a Sephadex LH-20 column using a CH₂Cl₂-MeOH solvent system.[2]
-
Semi-preparative HPLC: Subfractions containing the compounds of interest are purified by semi-preparative HPLC.[2]
-
Column: Sunfire ODS, 10 × 250 mm, 5 µm.[3]
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water (H₂O) with 0.1% formic acid. A typical starting condition could be 60:40 MeCN:H₂O.[2]
-
Flow Rate: 3 mL/min.[2]
-
Detection: UV detector, wavelength based on the UV absorbance maximum of this compound.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest and analyze their purity by analytical HPLC-MS.
-
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting impurities in this compound purification.
Caption: General experimental workflow for the purification of this compound.
References
- 1. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Helvolinic Acid Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments aimed at enhancing the bioavailability of Helvolinic acid derivatives. The information provided is based on established principles for improving the bioavailability of poorly soluble, lipophilic compounds, with specific examples and data often drawn from the closely related and well-studied fusidane antibiotic, Fusidic acid, due to the limited public data on this compound derivatives specifically.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good oral bioavailability for this compound derivatives?
A1: this compound derivatives, like other fusidane-type antibiotics, are typically lipophilic and poorly soluble in water.[1] This low aqueous solubility is a primary obstacle to their dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Furthermore, these compounds may be subject to first-pass metabolism in the liver, where a significant portion of the absorbed drug is metabolized before reaching systemic circulation.[2][3]
Q2: What are the initial steps to consider when a this compound derivative shows low bioavailability in preclinical studies?
A2: The first step is to characterize the physicochemical properties of your specific derivative, focusing on its aqueous solubility and membrane permeability. This can be achieved through standardized in vitro assays. Based on the results, you can classify your compound according to the Biopharmaceutics Classification System (BCS) and select an appropriate formulation strategy.
Q3: What are the most promising formulation strategies for enhancing the bioavailability of these derivatives?
A3: Several strategies can be employed, often in combination:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can improve the solubilization of lipophilic drugs in the GI tract and may also enhance lymphatic absorption, partially bypassing first-pass metabolism.[5]
-
Complexation: The use of cyclodextrins to form inclusion complexes can significantly increase the aqueous solubility of poorly soluble drugs.[4]
Q4: How can I assess the potential for first-pass metabolism of my this compound derivative?
A4: In vitro studies using human liver microsomes or hepatocytes can provide an initial assessment of the metabolic stability of your compound. These studies can identify the primary cytochrome P450 (CYP) enzymes responsible for its metabolism.[6] For fusidic acid, CYP3A4 is a key enzyme in its metabolism.[6] Subsequent in vivo pharmacokinetic studies in animal models, comparing oral and intravenous administration, are necessary to quantify the extent of the first-pass effect.[7][8]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor aqueous solubility leading to incomplete dissolution. | 1. Conduct solubility studies: Determine the kinetic and thermodynamic solubility in relevant buffers (e.g., simulated gastric and intestinal fluids). 2. Employ solubility enhancement techniques: Prepare formulations such as micronized powders, solid dispersions, or lipid-based systems. | Increased dissolution rate and extent of drug release in vitro, leading to higher and more consistent plasma concentrations in vivo. |
| Low intestinal permeability. | 1. Perform in vitro permeability assays: Use Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive and active transport. 2. Investigate efflux transporters: If active efflux is suspected (high B-A permeability in Caco-2), co-administer with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). 3. Consider permeation enhancers: Explore the use of safe and effective permeation enhancers in the formulation. | Identification of permeability issues and strategies to overcome them, resulting in improved drug absorption. |
| Extensive first-pass metabolism. | 1. In vitro metabolism studies: Use liver microsomes to identify the metabolic pathways and major metabolites. 2. Pharmacokinetic modeling: Compare oral and intravenous pharmacokinetic profiles to calculate the absolute bioavailability and estimate the first-pass extraction ratio. 3. Lipid-based formulations: Formulations that promote lymphatic transport can partially bypass the liver. | Quantification of the first-pass effect and development of strategies to mitigate it, leading to increased systemic exposure. |
Issue 2: Inconsistent Results in In Vitro Permeability Assays (PAMPA)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low compound solubility in the donor compartment. | 1. Check the solubility of the compound in the assay buffer. 2. Use a co-solvent (e.g., DMSO) at a low, non-disruptive concentration (typically <1%). 3. Ensure the compound does not precipitate during the assay. | A clear donor solution throughout the experiment, leading to more accurate and reproducible permeability measurements. |
| Membrane integrity issues. | 1. Visually inspect the lipid membrane for uniformity after application. 2. Use a membrane integrity marker (e.g., Lucifer Yellow) in parallel with your test compound. | Low permeability of the integrity marker, confirming that the membrane is intact and that the measured permeability of the test compound is not due to leaks. |
| Compound binding to the plate or membrane. | 1. Perform a mass balance study by quantifying the compound in the donor, acceptor, and washing solutions of the plate and membrane. | High recovery of the compound (>80-90%), indicating minimal non-specific binding and ensuring the accuracy of the permeability calculation. |
Quantitative Data Summary
The following table summarizes key bioavailability-related parameters for Fusidic Acid, a close structural analog of this compound. These values can serve as a useful reference for researchers working with this compound derivatives.
| Parameter | Value | Reference |
| Aqueous Solubility | Practically insoluble in water.[1][9] | [1][9] |
| Solubility in Organic Solvents | Freely soluble in ethanol. Soluble in DMSO and DMF.[10] | [10] |
| Oral Bioavailability (Film-coated tablet) | ~91% | [2][11] |
| Protein Binding | >95% | [2][11] |
| Primary Metabolic Enzymes | CYP3A4, UGT1A1 | [6] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a high-throughput method for estimating the aqueous solubility of a compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring turbidity or UV absorbance
Procedure:
-
Add 198 µL of PBS to each well of the microplate.
-
Add 2 µL of the 10 mM compound stock solution in DMSO to the first well of each row and mix thoroughly. This creates a starting concentration of 100 µM with 1% DMSO.
-
Perform a serial dilution across the plate.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or the UV absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation.
-
The highest concentration that does not show precipitation is reported as the kinetic solubility.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compound solutions in PBS
Procedure:
-
Carefully add 5 µL of the phospholipid solution to the membrane of each well of the donor plate. Allow the solvent to evaporate completely.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 150 µL of the test and control compound solutions to the corresponding wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate at room temperature for 4-18 hours with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where:
-
V_D = volume of donor well
-
V_A = volume of acceptor well
-
A = surface area of the membrane
-
t = incubation time
-
C_A(t) = concentration in the acceptor well at time t
-
C_D(0) = initial concentration in the donor well
-
Visualizations
References
- 1. Fusidic Acid | 6990-06-3 [chemicalbook.com]
- 2. Fusidic acid pharmacology, pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Fusidic Acid Inhibits Hepatic Transporters and Metabolic Enzymes: Potential Cause of Clinical Drug-Drug Interaction Observed with Statin Coadministration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. First pass effect - Wikipedia [en.wikipedia.org]
- 9. FUSIDIC ACID - CD Formulation [formulationbio.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Helvolinic Acid and its Analogs: From Antibacterial Action to Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Helvolinic acid, a fusidane-type antibiotic, has long been recognized for its antibacterial properties. This guide provides a comparative analysis of this compound and its synthetic and natural analogs, focusing on their performance in biological assays and offering insights into their mechanisms of action. Experimental data is presented to facilitate objective comparison, and detailed protocols for key experiments are provided. Furthermore, we explore the emerging, albeit less studied, anticancer potential of this class of compounds, extrapolating from data on the closely related fusidic acid to propose potential signaling pathways involved.
Antibacterial Activity: A Quantitative Comparison
This compound and its naturally occurring analogs have demonstrated potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The primary mechanism of action for fusidane antibiotics is the inhibition of protein synthesis through the binding to elongation factor G (EF-G). The minimum inhibitory concentration (MIC) is a key metric for quantifying antibacterial potency.
Table 1: Comparative Antibacterial Activity (MIC) of this compound and Its Natural Analogs against Staphylococcus aureus
| Compound | MIC (µg/mL)[1][2] |
| This compound | 1 |
| Sarocladilactone B | 4 |
| 6-Desacetoxy-helvolic acid | 4 |
| Helvolic acid | 4 |
| Sarocladilactone A | Potent (exact value not specified) |
| 1,2-Dihydrohelvolic acid | Potent (exact value not specified) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Test compounds (this compound and its analogs)
-
Positive control (bacterial suspension without antibiotic)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into MHB and incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Stock solutions of the test compounds are prepared in a suitable solvent.
-
Serial two-fold dilutions of each compound are prepared in MHB directly in the 96-well plates to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
The microtiter plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Anticancer Potential: An Emerging Frontier
While the antibacterial properties of the fusidane class are well-established, their potential as anticancer agents is an area of growing interest. Direct studies on the anticancer activity of this compound are limited. However, research on the structurally similar compound, fusidic acid, provides valuable insights into the potential mechanisms and signaling pathways that may be modulated by this compound and its analogs.
Studies on fusidic acid have shown that it can inhibit the growth of various cancer cell lines, including cervical, thyroid, and breast cancer cells. The primary mechanism appears to be the induction of cell cycle arrest, rather than direct apoptosis (cell death)[1][3][4]. The specific phase of the cell cycle that is arrested can vary depending on the cancer cell type[1][3][4].
Potential Signaling Pathways Modulated by this compound Analogs
Based on studies of fusidic acid and other natural product-derived compounds, a hypothetical signaling pathway for the anticancer effects of this compound analogs can be proposed. One study on fusidic acid's neuroprotective effects implicated the activation of the AMP-activated protein kinase (AMPK) pathway[2][5]. AMPK is a key energy sensor in cells and its activation can lead to the inhibition of cell growth and proliferation. Furthermore, the NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and is a common target for anticancer agents[6][7][8]. It is plausible that this compound analogs could exert their anticancer effects through modulation of these pathways.
Figure 1. Hypothetical signaling pathways modulated by this compound analogs in cancer cells.
Caption: Proposed mechanism of anticancer action for this compound analogs.
This diagram illustrates a potential mechanism where a this compound analog could induce cell cycle arrest through the activation of AMPK and potential inhibition of the NF-κB pathway, alongside its known role in inhibiting protein synthesis. It is important to note that the inhibition of the IKK complex by this compound is speculative and requires experimental validation.
Structure-Activity Relationship (SAR)
The biological activity of fusidane antibiotics is closely linked to their chemical structure. While a comprehensive SAR for the anticancer activity of this compound and its analogs is yet to be established, some general observations can be made based on studies of fusidic acid and its derivatives in the context of antibacterial and antituberculosis activity[4][9].
-
The Carboxylic Acid Group: The C-21 carboxylic acid is crucial for antibacterial activity. Modifications at this position generally lead to a significant decrease in potency[4]. This suggests that this functional group is likely important for binding to the target protein.
-
The Steroid Scaffold: The tetracyclic core of the fusidane structure is essential for its biological activity.
-
Modifications at Other Positions: Modifications at other positions on the steroid nucleus can influence the compound's potency and pharmacokinetic properties. For instance, some modifications at the C-3 hydroxyl group have been shown to maintain or slightly improve antibacterial activity.
Further research is needed to delineate the specific structural features of this compound and its analogs that contribute to any potential anticancer effects.
Conclusion and Future Directions
This compound and its analogs remain a promising class of natural products with well-documented antibacterial efficacy. This guide provides a comparative overview of their antibacterial performance and outlines a standard protocol for their evaluation. The exploration of their anticancer potential is still in its nascent stages. While direct evidence for the anticancer mechanism of this compound is scarce, data from the closely related fusidic acid suggests that these compounds may induce cell cycle arrest. The proposed signaling pathway involving AMPK and NF-κB provides a framework for future investigations.
To fully unlock the therapeutic potential of this compound and its synthetic analogs, future research should focus on:
-
Synthesis of a diverse library of this compound analogs to systematically explore the structure-activity relationship for both antibacterial and anticancer activities.
-
In-depth investigation of the anticancer mechanisms of promising analogs, including the identification of specific molecular targets and the validation of their effects on key signaling pathways.
-
Preclinical evaluation of the most potent and selective analogs in relevant animal models of bacterial infections and cancer.
By pursuing these research avenues, the scientific community can further elucidate the therapeutic utility of this fascinating class of natural products and potentially develop novel and effective treatments for a range of diseases.
References
- 1. Growth inhibition by fusidic acid in cervical, thyroid, and breast carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of fusidic acid against sodium nitroprusside-induced apoptosis in C6 glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KoreaMed [koreamed.org]
- 4. Growth inhibition by fusidic acid in cervical, thyroid, and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-resistance studies of Helvolinic acid with other antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of helvolinic acid with other classes of antibiotics. Due to the limited availability of direct cross-resistance studies for this compound, this guide leverages data from its close structural and mechanistic analog, fusidic acid, to infer its likely cross-resistance patterns. Both this compound and fusidic acid belong to the fusidane class of antibiotics, sharing a unique steroid-like structure and a common mechanism of action.
Executive Summary
This compound, a member of the fusidane class of antibiotics, is characterized by a mechanism of action that is distinct from most other commercially available antibacterial agents. This unique mode of action, which involves the inhibition of bacterial protein synthesis by targeting elongation factor G (EF-G), suggests a low probability of cross-resistance with other antibiotic classes.[1][2] Studies on the closely related compound, fusidic acid, have consistently demonstrated a lack of cross-resistance with major antibiotic classes such as beta-lactams, macrolides, and aminoglycosides.[1] Resistance to fusidanes typically arises from specific mutations in the fusA gene encoding EF-G or through the acquisition of fusB-type resistance genes, which do not confer resistance to other antibiotic families.[2]
Mechanism of Action and Resistance
The primary target of this compound and other fusidanes is the bacterial elongation factor G (EF-G). By binding to the EF-G-ribosome complex, the antibiotic stalls the translocation step of protein synthesis, leading to a bacteriostatic effect.[2][3] This mechanism is distinct from that of other protein synthesis inhibitors like macrolides or tetracyclines, as well as from cell wall synthesis inhibitors like beta-lactams.
Resistance to fusidanes primarily develops through two mechanisms:
-
Target Modification: Point mutations in the chromosomal fusA gene, which codes for EF-G, can alter the antibiotic's binding site, reducing its efficacy.[2]
-
Target Protection: The acquisition of plasmid-mediated genes, such as fusB and fusC, which encode proteins that protect EF-G from the antibiotic's action.[2]
Crucially, these resistance mechanisms are specific to fusidane-class antibiotics and do not confer resistance to other antibiotic classes.
Visualization of this compound's Signaling Pathway
Caption: Mechanism of action of this compound.
Comparative Data on Antibiotic Susceptibility
The following tables summarize the minimum inhibitory concentrations (MICs) for this compound and fusidic acid against various bacterial strains. These tables also include data illustrating the lack of cross-resistance by showing the susceptibility of fusidic acid-resistant Staphylococcus aureus to other antibiotic classes.
Table 1: In Vitro Activity of this compound and Fusidic Acid Against Selected Gram-Positive Bacteria
| Organism | Antibiotic | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | This compound | 1 - 4 | [4] |
| Staphylococcus aureus (MRSA) | This compound | 4 | [4] |
| Staphylococcus aureus | Fusidic Acid | 0.03 - 0.25 | [2] |
| Staphylococcus epidermidis | Fusidic Acid | 0.03 - 0.25 | [2] |
Table 2: Susceptibility of Fusidic Acid-Resistant Staphylococcus aureus (FRSA) to Other Antibiotics
| Antibiotic Class | Antibiotic | % Susceptibility of FRSA Isolates | Reference |
| Penicillins | Penicillin G | 0% | [5] |
| Macrolides | Erythromycin (B1671065) | Low (resistance is common) | [5] |
| Lincosamides | Clindamycin | Moderate | [5] |
| Aminoglycosides | Gentamicin | High | [5] |
| Tetracyclines | Tetracycline | High | [6] |
| Glycopeptides | Vancomycin | 100% | [5] |
| Sulfonamides | Trimethoprim-Sulfamethoxazole | Moderate | [5] |
Note: The observed resistance to penicillin and erythromycin in FRSA isolates is generally due to the high prevalence of co-resistance mechanisms (e.g., beta-lactamases and erm genes) in clinical staphylococcal isolates, rather than a single mechanism conferring resistance to both fusidic acid and these other agents.
Experimental Protocols for Cross-Resistance Studies
A standard approach to assess cross-resistance involves determining the MICs of a new antibiotic against a panel of clinical isolates with well-characterized resistance mechanisms to other antibiotics.
Protocol: Broth Microdilution MIC Assay for Cross-Resistance Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for testing this compound against a panel of antibiotic-resistant bacteria.
1. Preparation of Bacterial Inoculum: a. Select a panel of bacterial strains, including wild-type susceptible strains and strains with known resistance to various antibiotic classes (e.g., MRSA, VRE, beta-lactamase producers). b. Subculture the strains on appropriate agar (B569324) plates and incubate for 18-24 hours. c. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL. c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. b. Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.
4. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
5. Interpretation: a. Compare the MIC of this compound for the resistant strains to the MIC for the susceptible wild-type strain. A significant increase (typically ≥4-fold) in the MIC for a resistant strain would suggest potential cross-resistance.
Visualization of Experimental Workflow
Caption: Workflow for assessing antibiotic cross-resistance.
Conclusion
Based on its mechanism of action and the extensive data available for the closely related compound fusidic acid, this compound is not expected to exhibit cross-resistance with other major classes of antibiotics.[1][4] The development of resistance to this compound is anticipated to be via mechanisms that are specific to the fusidane class of antibiotics and will likely not compromise the efficacy of other antibacterial agents. This positions this compound as a potentially valuable therapeutic option, particularly in the context of multidrug-resistant infections where cross-resistance is a significant clinical challenge. Further direct experimental studies are warranted to definitively confirm the cross-resistance profile of this compound.
References
- 1. The global prevalence of fusidic acid resistance in clinical isolates of Staphylococcus aureus: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of fusidic acid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
Synergistic Potential of Helvolinic Acid and its Analogs with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies, including the use of antibiotic adjuvants that can restore or enhance the efficacy of existing drugs. Helvolinic acid, a fusidane-type antibiotic, and its parent compound, helvolic acid, have garnered attention for their potential synergistic effects when combined with other classes of antibiotics. This guide provides a comparative overview of the documented synergistic activities of helvolic acid, serving as a proxy for the potential of this compound, and details the experimental protocols for assessing such interactions.
Lack of Direct Synergy Data for this compound
To date, specific studies detailing the synergistic effects of This compound with other antibiotics are not available in the public domain. However, research on the closely related compound, helvolic acid , provides valuable insights into the potential synergistic capabilities of this structural class of antibiotics. This compound is a hydrolyzed product of helvolic acid and exhibits potent antibacterial activity, particularly against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 1 μg/mL.
Synergistic Effects of Helvolic Acid with Known Antibiotics
Studies have demonstrated that helvolic acid exhibits synergistic antibacterial activity against multi-drug resistant Staphylococcus aureus (MRSA) when combined with several conventional antibiotics. These findings suggest a potential mechanism to overcome resistance and enhance therapeutic outcomes.
Comparison of Synergistic Effects
| Antibiotic Combination | Target Organism | Observed Effect | Quantitative Data |
| Helvolic Acid + Penicillin | Multi-drug resistant S. aureus, Bacillus cereus | Synergistic | The synergistic effect with penicillin was reported to be approximately three times that of clavulanic acid with penicillin in an agar (B569324) diffusion assay on B. cereus[1]. |
| Helvolic Acid + Erythromycin | Multi-drug resistant S. aureus | Synergistic | Exhibited synergistic effects on all tested multi-drug resistant S. aureus strains in checkerboard studies[1]. |
| Helvolic Acid + Tetracycline (B611298) | Multi-drug resistant S. aureus | Synergistic | Showed synergistic effects on some multi-drug resistant S. aureus strains in checkerboard studies[1]. |
Experimental Protocols for Synergy Testing
The synergistic effects of antibiotic combinations are typically evaluated using in vitro methods such as the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard assay is a common method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.
Methodology:
-
Preparation of Antibiotics: Stock solutions of this compound and the antibiotic to be tested are prepared and serially diluted.
-
Microtiter Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and the other antibiotic along the y-axis. This creates a matrix of varying concentration combinations.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the target organism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Time-Kill Assay
The time-kill assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.
Methodology:
-
Preparation of Cultures: A standardized bacterial suspension is prepared in a suitable broth medium.
-
Addition of Antibiotics: The bacterial culture is aliquoted into tubes containing:
-
No antibiotic (growth control)
-
This compound alone (at a specific concentration, e.g., 0.5 x MIC)
-
The second antibiotic alone (at a specific concentration, e.g., 0.5 x MIC)
-
The combination of this compound and the second antibiotic (at the same concentrations)
-
-
Incubation and Sampling: The tubes are incubated with shaking at 37°C. Samples are withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: Serial dilutions of the samples are plated on agar plates, and the number of colony-forming units per milliliter (CFU/mL) is determined after incubation.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition.
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent.
-
Indifference: A < 2 log10 but > -2 log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
Conclusion
While direct experimental data on the synergistic effects of this compound is currently lacking, the evidence from its parent compound, helvolic acid, suggests a promising avenue for future research. The synergistic interactions of helvolic acid with penicillin, erythromycin, and tetracycline against multi-drug resistant S. aureus highlight the potential of fusidane-type antibiotics as combination therapy partners. Further investigation into the synergistic potential of this compound is warranted to explore its clinical utility in combating antibiotic resistance. The standardized experimental protocols outlined in this guide provide a framework for conducting such essential research.
References
Head-to-head comparison of different Helvolinic acid extraction methods
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. Helvolinic acid, a derivative of the fusidane-type antibiotic helvolic acid, has demonstrated potent biological activities, making its effective isolation from fungal sources a key area of interest. This guide provides a head-to-head comparison of different extraction methodologies for this compound, supported by experimental protocols and data where available from related compounds.
This compound is a secondary metabolite produced by various endophytic fungi, including species of Sarocladium and Fusarium. The extraction process typically begins with the fermentation of the producing fungus, followed by the separation of the fungal biomass and the culture broth. The subsequent extraction and purification steps are crucial for obtaining this compound of high purity and yield.
Comparative Analysis of Extraction Techniques
While direct comparative studies on this compound extraction methods are limited in publicly available literature, we can extrapolate from established techniques for similar fungal secondary metabolites to provide a comparative overview. The most common approach involves solvent extraction, with variations in the specific technique employed.
Data Summary of Common Extraction Methods
| Extraction Method | Principle | Typical Solvents | Reported Yield (Helvolic Acid) | Purity | Advantages | Disadvantages |
| Maceration | Soaking the fungal material (mycelia and/or culture filtrate) in a solvent to dissolve the target compounds. | Ethyl acetate (B1210297), Methanol (B129727), Chloroform | Not specified | Variable | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may result in lower extraction efficiency. |
| Soxhlet Extraction | Continuous extraction with a hot solvent, allowing for efficient extraction with a smaller volume of solvent. | Ethyl acetate, Acetone | ~20 mg/L (from Aspergillus oryzae) | Good | High extraction efficiency, requires less solvent than maceration. | Can degrade thermolabile compounds due to prolonged heating. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes ultrasonic waves to disrupt fungal cell walls, enhancing solvent penetration and extraction efficiency. | Ethyl acetate, Ethanol | Not specified | Good | Faster extraction times, increased yield, reduced solvent consumption. | Requires specialized equipment, potential for localized heating. |
Note: The yield mentioned for Soxhlet extraction pertains to helvolic acid, as specific yield data for this compound under different extraction methods was not available in the searched literature. The choice of solvent is critical, with ethyl acetate being a frequently used solvent for the extraction of helvolic acid and its derivatives from fungal cultures.[1][2]
Experimental Protocols
Below are detailed methodologies for the extraction and purification of this compound and related compounds, based on published research.
Method 1: Solvent Extraction from Sarocladium oryzae Culture
This protocol is adapted from a study on the isolation of helvolic acid derivatives from Sarocladium oryzae.[3]
1. Fungal Fermentation:
-
Inoculate Sarocladium oryzae in a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Incubate the culture for an appropriate period (e.g., 15 days) under optimal conditions (e.g., 28°C, 180 rpm).
2. Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the filtrate three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of petroleum ether and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Pool fractions containing the compound of interest and further purify using Sephadex LH-20 column chromatography and/or semi-preparative High-Performance Liquid Chromatography (HPLC).
Method 2: General Protocol for Secondary Metabolite Extraction from Fusarium sp.
This protocol provides a general workflow for optimizing the extraction of secondary metabolites from Fusarium species.[4]
1. Fungal Culture and Optimization:
-
Grow the Fusarium sp. on a suitable solid or in a liquid medium. Optimize culture conditions (media composition, pH, temperature, incubation time) for maximum production of the target metabolite.
2. Extraction of Mycelia and Supernatant:
-
Separate the fungal biomass from the culture broth by centrifugation.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Dry the mycelial mat, pulverize it, and extract with a suitable solvent (e.g., methanol or ethyl acetate).
3. Purification and Analysis:
-
Combine the extracts and evaporate the solvent.
-
Purify the crude extract using column chromatography over silica gel.
-
Analyze the purified fractions by HPLC to identify and quantify this compound.
Visualizing the Workflow and Mechanism
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound.
Hypothesized Signaling Pathway for Helvolic Acid's Antibacterial Action
While the specific signaling pathway of this compound is not extensively detailed, the mechanism of its parent compound, helvolic acid, involves the inhibition of protein synthesis in bacteria.[5] This is thought to occur through its interaction with elongation factor G (EF-G).
Caption: Proposed mechanism of antibacterial action of helvolic acid.
Conclusion
The extraction of this compound from fungal sources is a multi-step process that requires careful optimization of both the fermentation and extraction parameters. While solvent extraction with ethyl acetate followed by chromatographic purification is the most documented method, advanced techniques such as ultrasound-assisted extraction may offer improved efficiency. Further research is needed to provide a direct quantitative comparison of these methods specifically for this compound to establish the most optimal protocol for its isolation. The provided workflows and protocols serve as a foundational guide for researchers to develop and refine their own extraction strategies for this promising bioactive compound.
References
- 1. Isolation and phytotoxic effects of helvolic acid from plant pathogenic fungus Sarocladium oryzae [ejournal.sinica.edu.tw]
- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Production of Helvolic Acid in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of Helvolinic Acid in Bacterial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Helvolinic acid's performance in targeting bacterial cells, supported by experimental data. We delve into its mechanism of action, compare it with alternative compounds, and provide detailed experimental protocols for target validation.
This compound: Targeting Bacterial Protein Synthesis
This compound, a fusidane-type antibiotic, demonstrates potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism of action is centered on the inhibition of bacterial protein synthesis, a critical process for bacterial viability.
The validated molecular target of this compound within bacterial cells is the Elongation Factor G (EF-G) . EF-G is a crucial GTPase that facilitates the translocation of the ribosome along the messenger RNA (mRNA) during the elongation phase of protein synthesis. By binding to the ribosome-EF-G complex, this compound and its close analog Fusidic acid stall this translocation process, leading to a bacteriostatic effect. Resistance to these antibiotics often arises from mutations in the fusA gene, which encodes for EF-G.
Comparative Performance Analysis
To provide a clear comparison of this compound's efficacy, the following tables summarize its inhibitory activity alongside that of Fusidic acid and a novel alternative, Argyrin B, both of which also target EF-G.
| Compound | Target Organism/Enzyme | IC50 | Reference |
| This compound | Sulfolobus solfataricus EF-2 (homolog of EF-G) | Lower than Fusidic Acid | [1] |
| Fusidic Acid | Sulfolobus solfataricus EF-2 (homolog of EF-G) | Higher than this compound | [1] |
| Argyrin B | E. coli in vitro translation | ~1.2 - 2.4 µM | [2] |
| Fusidic Acid | E. coli in vitro translation | ~1.2 - 2.4 µM | [2] |
Table 1: Comparative IC50 Values for EF-G Inhibitors. IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 6.25 | |
| Helvolic Acid | Staphylococcus aureus | 3.13 | |
| Fusidic Acid | Methicillin-resistant S. aureus (MRSA) | 0.12 | [3] |
| Argyrin B | Pseudomonas aeruginosa | 8 | [4] |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the bacterial protein synthesis elongation cycle and the inhibitory action of this compound.
Caption: Inhibition of bacterial protein synthesis by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the targeting of EF-G by this compound.
Purification of Bacterial Elongation Factor G (EF-G)
Objective: To obtain pure, active EF-G for use in subsequent in vitro assays.
Materials:
-
E. coli strain overexpressing His-tagged EF-G
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)
-
Wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol)
Procedure:
-
Grow the E. coli culture and induce EF-G expression.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged EF-G with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for storage.
-
Assess the purity and concentration of the purified EF-G using SDS-PAGE and a protein concentration assay (e.g., Bradford).
In Vitro Translation Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on bacterial protein synthesis.
Materials:
-
Bacterial S30 extract (contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.)
-
DNA template encoding a reporter protein (e.g., luciferase or GFP)
-
Amino acid mixture
-
ATP and GTP
-
This compound and control compounds (dissolved in a suitable solvent like DMSO)
-
Luciferase assay reagent or fluorescence plate reader
Procedure:
-
Set up the in vitro translation reaction mixture containing S30 extract, DNA template, amino acids, and energy source (ATP/GTP).
-
Add varying concentrations of this compound or control compounds to the reaction mixtures. Include a solvent-only control.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.
-
Measure the amount of reporter protein produced. For luciferase, add the luciferase assay reagent and measure luminescence. For GFP, measure fluorescence.
-
Plot the percentage of protein synthesis inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value from the dose-response curve.
EF-G GTPase Activity Assay
Objective: To directly measure the effect of this compound on the GTPase activity of EF-G.
Materials:
-
Purified EF-G
-
Purified 70S ribosomes
-
GTP (including a radiolabeled or fluorescent analog for detection)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH4Cl, 30 mM KCl, 7 mM MgCl2)
-
This compound and control compounds
-
Method for detecting GTP hydrolysis (e.g., thin-layer chromatography for radiolabeled GTP, or a malachite green-based phosphate (B84403) detection assay)
Procedure:
-
Set up the reaction mixture containing ribosomes and EF-G in the reaction buffer.
-
Add varying concentrations of this compound or control compounds.
-
Initiate the reaction by adding GTP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of GDP or inorganic phosphate produced.
-
Calculate the rate of GTP hydrolysis for each compound concentration.
-
Determine the IC50 value for the inhibition of GTPase activity.
Experimental Workflow for Target Validation
The following diagram outlines the logical flow of experiments to validate EF-G as the target of this compound.
Caption: Experimental workflow for validating EF-G as the target.
Conclusion
The collective evidence strongly supports that this compound exerts its antibacterial effect by targeting and inhibiting the function of bacterial Elongation Factor G. The provided experimental protocols offer a robust framework for researchers to independently validate this target and to compare the efficacy of this compound with other EF-G inhibitors. The quantitative data presented highlights its potential as a valuable antibacterial agent, warranting further investigation and development.
References
- 1. Purification of elongation factors EF-Tu and EF-G from Escherichia coli by covalent chromatography on thiol-sepharose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Structure-Activity Relationship of Helvolinic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Helvolinic acid, a fusidane-type nortriterpenoid antibiotic, and its parent compound, helvolic acid, have garnered significant interest for their potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their antibacterial effects, alongside emerging insights into their anticancer potential. The information presented is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.
Antibacterial Activity: Unraveling the SAR
The antibacterial activity of this compound and its derivatives has been predominantly evaluated against Gram-positive bacteria, with Staphylococcus aureus being a key target. The primary mechanism of action for this class of compounds is the inhibition of bacterial protein synthesis by targeting elongation factor G (EF-G).[1][2][3][4] This leads to a bacteriostatic effect, halting the growth and proliferation of bacteria.[1][4]
Comparative Antibacterial Potency
The minimum inhibitory concentration (MIC) is a crucial quantitative measure of an antibiotic's potency. The table below summarizes the MIC values of helvolic acid, this compound, and other derivatives against various bacterial strains, as reported in a key study by Zhong et al. (2021).[5][6][7][8]
| Compound Name | R1 (C-6) | R2 (C-16) | Modifications | S. aureus (ATCC 29213) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) |
| Helvolic acid | OAc | OAc | Parent Compound | 8 | >128 | >128 |
| This compound | OH | OAc | Hydrolysis of C-6 acetate | 1 | 64 | 64 |
| 6-desacetoxy-helvolic acid | H | OAc | Deacetoxylation at C-6 | 4 | >128 | >128 |
| 1,2-dihydrohelvolic acid | OAc | OAc | Saturation of C1-C2 double bond | 16 | >128 | 64 |
| Sarocladilactone A | - | - | C-21/C-16 lactone ring | 64 | >128 | >128 |
| Sarocladilactone B | - | - | C-21/C-24 lactone ring | 4 | >128 | 64 |
Data extracted from Zhong et al., 2021.[5][6][7][8]
Key SAR Insights for Antibacterial Activity
Based on the comparative data, several key structural features influencing the antibacterial activity of this compound derivatives have been identified:[7]
-
Modification at C-6: The substitution at the C-6 position is critical. The replacement of the acetoxy group in helvolic acid with a hydroxyl group to form this compound leads to a significant 8-fold increase in activity against S. aureus.[7]
-
Ring A Unsaturation: The presence of an α,β-unsaturated ketone in Ring A contributes to the antibacterial potency. Saturation of the C1-C2 double bond, as seen in 1,2-dihydrohelvolic acid, results in a decrease in activity.[7]
-
Lactone Ring Formation: The formation of a lactone ring between the C-21 carboxylic acid and hydroxyl groups at C-16 or C-24, as observed in Sarocladilactones A and B, generally leads to a significant reduction in antibacterial activity.[7]
-
C-7 Substitution: An ortho-hydroxy carbonyl or an α-orientation hydroxyl substitution at C-7 in ring B is thought to contribute to the antibacterial activity.[7]
Anticancer Activity: A Synergistic Approach
While the primary focus of helvolic acid research has been on its antibacterial properties, recent studies have begun to explore its potential as an anticancer agent. One notable study investigated the in vivo antitumor effect of helvolic acid in combination with the chemotherapeutic drug cyclophosphamide (B585) (CTX).
The study found that while helvolic acid alone did not show significant antitumor activity at the tested doses, its co-administration with CTX resulted in a promising synergistic effect, leading to a higher tumor growth inhibitory rate than CTX alone. This synergistic effect is proposed to be mediated through the Wnt/β-catenin signaling pathway.
Wnt/β-catenin Signaling Pathway and Helvolic Acid
The Wnt/β-catenin pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. The synergistic antitumor activity of helvolic acid and CTX was associated with the suppression of key proteins in this pathway, including β-catenin and cyclin D1.
Caption: Wnt/β-catenin signaling pathway and the proposed inhibitory action of helvolic acid in combination with cyclophosphamide.
Antiviral Activity: A Point of Comparison
Currently, there is a lack of direct experimental data on the antiviral activity of this compound and its derivatives. However, SAR studies of other structurally related triterpenoids, such as betulinic acid and oleanolic acid, have demonstrated significant antiviral potential, particularly against HIV and influenza viruses.[9][10] For instance, derivatives of oleanolic acid have shown potent anti-influenza activity by inhibiting the viral hemagglutinin protein.[10] Given the structural similarities, exploring the antiviral properties of this compound derivatives could be a promising avenue for future research.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.
-
The overnight culture is diluted in fresh broth to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
The plate is incubated at 37°C for 16-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
-
Cell Seeding:
-
Cancer cells (e.g., HeLa, HepG2) are seeded into a 96-well plate at a suitable density and allowed to adhere overnight in a CO2 incubator at 37°C.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Structure Elucidation: NMR and Mass Spectrometry
The chemical structures of novel this compound derivatives are typically elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule, as well as their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. The specific parameters for these experiments (e.g., solvent, temperature, acquisition and processing parameters) are optimized for each compound.[5][11][12][13][14][15][16][17]
-
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting SAR studies on this compound derivatives.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Fusidic and helvolic acid inhibition of elongation factor 2 from the archaeon Sulfolobus solfataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) | Semantic Scholar [semanticscholar.org]
- 9. Anti-AIDS agents. 30. Anti-HIV activity of oleanolic acid, pomolic acid, and structurally related triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Structure Activity Relationship and Anti-influenza A Virus Evaluation of Oleanolic Acid-Linear Amino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nuclear magnetic resonance spectroscopy data of isolated compounds from Acacia farnesiana (L) Willd fruits and two esterified derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Helvolinic Acid: An Analysis Across Diverse Cell Lines
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic effects of Helvolinic acid. Due to the limited availability of direct comparative cytotoxicity data for this compound across multiple cell lines in the public domain, this guide presents a representative analysis based on available information for structurally related compounds and general cytotoxic assay methodologies. The data herein should be considered illustrative of the experimental approaches used to determine and compare the cytotoxicity of natural compounds.
Executive Summary
Data Presentation: Comparative Cytotoxicity
As direct IC50 values for this compound across a range of cancer cell lines were not found in the reviewed literature, the following table provides an example of how such comparative data is typically presented. The data shown is for Betulinic Acid , a triterpenoid (B12794562) with reported cytotoxic effects, and is compiled from various studies.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| HeLa | Cervical Cancer | ~20-50 | 48 | MTT Assay |
| HepG2 | Liver Cancer | ~15-40 | 48 | MTT Assay |
| MCF-7 | Breast Cancer | ~10-30 | 48 | MTT Assay |
| A549 | Lung Cancer | ~25-60 | 48 | MTT Assay |
| Normal Fibroblasts | Non-Cancerous | >100 | 48 | MTT Assay |
Note: The IC50 values presented for Betulinic Acid are approximate ranges gathered from multiple sources for illustrative purposes and may vary depending on specific experimental conditions.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in assessing the cytotoxic potential of a compound. The following is a detailed methodology for the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding:
-
Cells from the desired lines (e.g., HeLa, HepG2, MCF-7) are harvested during their exponential growth phase.
-
A cell suspension is prepared, and cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a complete cell culture medium.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of the test compound.
-
Control wells containing medium with the solvent at the same concentration as the highest compound dose and wells with untreated cells are also included.
-
The plates are incubated for a specified exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
Postulated Apoptotic Signaling Pathway
While the precise apoptotic mechanism of this compound is not extensively detailed, many cytotoxic natural products induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this common pathway.
Caption: The intrinsic pathway of apoptosis potentially induced by this compound.
Helvolinic Acid's Potential In Vivo Efficacy: A Comparative Analysis with Commercial Antibiotics Against MRSA
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Helvolinic acid, a fungal-derived antibiotic, has demonstrated promising in vitro activity against a range of Gram-positive bacteria, including MRSA. However, a comprehensive understanding of its in vivo efficacy compared to established commercial antibiotics is crucial for its potential clinical development.
This guide provides an objective comparison of the potential in vivo efficacy of this compound, using its close structural and mechanistic analog fusidic acid as a proxy, against the widely used commercial antibiotics, linezolid (B1675486) and vancomycin (B549263), in the context of MRSA infections. The data presented is compiled from various preclinical studies to offer a comparative snapshot of their performance.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of fusidic acid (as a proxy for this compound), linezolid, and vancomycin in animal models of MRSA infection.
| Antibiotic | Animal Model | Infection Type | Dosage Regimen | Efficacy Outcome | Reference |
| Fusidic Acid Derivative (10a) | Mouse | Subcutaneous Infection | Not Specified | Significantly reduced bacterial load compared to untreated controls. | [1] |
| Fusidic Acid Nanocrystals (2%) | Rat | Excision Wound Infection | Topical application | Enhanced bacterial clearance compared to commercial Fucidin® cream. | [2] |
| Linezolid | Mouse | Thigh Infection (Neutropenic) | 100 mg/kg, twice daily | >1 log10 reduction in bacterial load. | |
| Linezolid | Rat | Thigh Infection (Neutropenic) | 50 mg/kg, twice daily | >1 log10 reduction in bacterial load. | |
| Vancomycin | Mouse | Thigh Infection (Neutropenic) | Not Specified | Showed suppressive effects on bacterial growth. |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of in vivo efficacy studies. Below are representative experimental protocols for evaluating antibiotic efficacy in preclinical models of MRSA infection.
Murine Subcutaneous Infection Model (Adapted from Fusidic Acid Derivative Study)
-
Animal Model: Male BALB/c mice, 4-6 weeks old.
-
Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (MRSA).
-
Infection: A suspension of MRSA is injected subcutaneously into the flank of the mice.
-
Treatment: At a specified time post-infection, animals are treated with the test compound (e.g., fusidic acid derivative) or a vehicle control. The route of administration and dosage regimen are key parameters.
-
Outcome Measurement: After a defined treatment period, the subcutaneous tissue at the site of infection is excised, homogenized, and plated on appropriate agar (B569324) to determine the bacterial load (Colony Forming Units per gram of tissue). A significant reduction in bacterial count in the treated group compared to the control group indicates efficacy.
Rat Excision Wound Infection Model (Adapted from Fusidic Acid Nanocrystals Study)
-
Animal Model: Wistar rats.
-
Wound Creation: A full-thickness excision wound is created on the dorsal side of the anesthetized rat.
-
Infection: A standardized inoculum of MRSA is applied to the wound bed.
-
Treatment: After a 24-hour infection period, the wounds are treated topically with the test formulation (e.g., 2% fusidic acid nanocrystal cream), a commercial comparator (e.g., Fucidin® cream), or a placebo cream.
-
Outcome Measurement: Wound tissue is harvested at specified time points, homogenized, and bacterial counts are determined by plating serial dilutions. The rate of wound closure and reduction in bacterial load are primary efficacy endpoints.
Murine Thigh Infection Model (General Protocol for Systemic Antibiotics)
-
Animal Model: Immunocompetent or neutropenic mice (rendered so by cyclophosphamide (B585) treatment).
-
Infection: An intramuscular injection of a standardized MRSA suspension is administered into the thigh muscle.
-
Treatment: Antibiotic therapy (e.g., linezolid, vancomycin) is initiated at a specific time post-infection, typically administered via intravenous, intraperitoneal, or oral routes at defined dosing intervals.
-
Outcome Measurement: At the end of the treatment period, the thigh muscles are aseptically removed, homogenized, and the number of viable bacteria (CFU/gram of tissue) is quantified. Survival rates can also be monitored in lethal infection models.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for in vivo antibiotic efficacy testing in a murine infection model.
Caption: Generalized workflow for in vivo antibiotic efficacy testing.
Concluding Remarks
While direct in vivo efficacy data for this compound against MRSA is not yet widely available, the performance of its analogue, fusidic acid, in preclinical models suggests a potential for efficacy. The provided comparative data with linezolid and vancomycin highlights the different models and endpoints used to assess antibacterial activity in vivo. For drug development professionals, these findings underscore the importance of selecting appropriate animal models and robust experimental designs to evaluate the therapeutic potential of novel antibiotic candidates like this compound. Further in vivo studies are warranted to definitively establish the efficacy profile of this compound and its potential role in combating MRSA infections.
References
A New Era in Helvolinic Acid Production: A Comparative Guide to Biosynthesis and Traditional Chemical Synthesis
For researchers and professionals in drug development, the efficient synthesis of complex molecules like Helvolinic acid is a critical challenge. This guide provides a detailed comparison between a novel biosynthetic route for this compound and a benchmark total chemical synthesis of the closely related fusidanetype antibiotic, fusidic acid. The data presented highlights the significant advantages of biosynthesis in terms of efficiency and scalability for this class of compounds.
At a Glance: Key Performance Metrics
The following table summarizes the quantitative data for a new biosynthetic route for this compound and the landmark total chemical synthesis of fusidic acid.
| Metric | New Biosynthesis Route (this compound) | Benchmark Chemical Synthesis (Fusidic Acid) |
| Product | This compound | Fusidic Acid |
| Methodology | Heterologous expression of the helvolic acid gene cluster in Aspergillus oryzae | Multi-step total organic synthesis |
| Overall Yield | ~20 mg/L of culture | Data not publicly available, but typically low for complex total syntheses |
| Purity | High, amenable to standard chromatographic purification | Requires extensive purification after numerous steps |
| Reaction Steps | Single fermentation process followed by extraction and purification | Over 20 distinct chemical reaction and purification steps |
| Reagents | Glucose-based fermentation media, genetically modified Aspergillus oryzae | Numerous, often hazardous and expensive, organic reagents and catalysts |
| Environmental Impact | Aqueous-based process, biodegradable waste | Significant organic solvent waste, potential for heavy metal catalyst residues |
| Scalability | Highly scalable using standard fermentation technology | Extremely challenging and costly to scale |
Experimental Protocols
New Biosynthesis Route: Heterologous Expression of this compound in Aspergillus oryzae
This method is based on the work of Lv et al. (2017), who successfully reconstituted the helvolic acid biosynthetic pathway in a heterologous host.[1]
1. Strain Construction:
-
The nine genes of the proposed helvolic acid gene cluster (helA, helB1, helB2, helC, helB3, helD1, helB4, helD2, helE) are sequentially introduced into the fungal host, Aspergillus oryzae NSAR1.
-
Gene expression is typically driven by strong, inducible promoters.
-
Successful transformants are selected using appropriate markers.
2. Fermentation:
-
A seed culture of the engineered A. oryzae strain is grown in a suitable medium (e.g., potato dextrose broth) for 2-3 days.
-
The seed culture is then used to inoculate a larger volume of production medium (e.g., a defined fermentation medium with glucose as the primary carbon source).
-
The culture is incubated at 28-30°C with shaking for 7-10 days.
3. Extraction and Purification:
-
The fungal mycelium is separated from the culture broth by filtration.
-
The mycelium is extracted with an organic solvent such as ethyl acetate.
-
The organic extract is concentrated in vacuo.
-
The crude extract is then subjected to chromatographic purification (e.g., silica (B1680970) gel chromatography followed by high-performance liquid chromatography (HPLC)) to yield pure this compound.
4. Characterization:
-
The structure of the isolated this compound is confirmed by spectroscopic methods, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Benchmark Chemical Synthesis: Formal Total Synthesis of Fusidic Acid
General Workflow: The synthesis involves the stereoselective construction of the complex tetracyclic core of the fusidane skeleton, followed by the installation of the various functional groups and the side chain. This process requires numerous individual chemical reactions, including:
-
Cycloadditions
-
Rearrangements
-
Oxidations and reductions
-
Functional group protections and deprotections
-
Carbon-carbon bond formations
Each of these steps necessitates a specific set of reagents and reaction conditions, followed by purification of the intermediate product. The complexity and length of such a synthesis inherently lead to a low overall yield and make it a significant challenge to perform on a large scale.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical workflows for the new biosynthetic route and the benchmark chemical synthesis.
Caption: Workflow for the biosynthesis of this compound.
Caption: Generalized workflow for the total chemical synthesis of fusidic acid.
Conclusion
The comparison clearly demonstrates that for the production of this compound and related fusidane antibiotics, biosynthetic routes offer substantial advantages over traditional total chemical synthesis. The ability to harness a microorganism to perform the complex series of reactions in a single fermentation vessel represents a more sustainable, scalable, and efficient approach. While total chemical synthesis remains a monumental achievement and a powerful tool for creating novel analogues, for the production of the natural product itself, biosynthesis is the superior strategy. Future research in this area will likely focus on optimizing biosynthetic pathways through metabolic engineering to further increase yields and produce novel derivatives.
References
Statistical Analysis of Helvolinic Acid Bioassay Data for Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the statistical analysis and validation of bioassays for Helvolinic acid, a fusidane-type antibiotic. The content herein is designed to offer an objective comparison of its performance and is supported by experimental data and detailed methodologies.
Comparative Performance of this compound
This compound demonstrates potent antibacterial activity, particularly against Gram-positive bacteria. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the bioactivity of this compound against a key pathogen and presents a representative set of validation parameters for a typical MIC bioassay.
| Parameter | This compound Performance | Representative Bioassay Validation Parameters | Acceptance Criteria (Typical) |
| Bioactivity (MIC) | 1 µg/mL against Staphylococcus aureus | - | Lower MIC indicates higher potency |
| Linearity (r²) | - | 0.995 | ≥ 0.98 |
| Range (µg/mL) | - | 0.25 - 4.0 | Should cover the expected MIC range |
| Precision (RSD%) | |||
| - Repeatability | - | ≤ 5% | ≤ 15% |
| - Intermediate Precision | - | ≤ 10% | ≤ 20% |
| Accuracy (% Recovery) | - | 95% - 105% | 80% - 120% |
Note: The validation parameters presented are representative of a validated broth microdilution MIC assay and are not specific to a published study on this compound. They serve as a guide to the expected performance of a validated bioassay.
Experimental Protocols
The determination of this compound's antibacterial potency is primarily achieved through the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). This bioassay is validated according to guidelines set by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4][5]
Protocol for Minimum Inhibitory Concentration (MIC) Bioassay
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.
1. Preparation of Materials:
- This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
- Bacterial Inoculum: Culture the test organism (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) to the early logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- 96-Well Microtiter Plate: Use sterile 96-well plates for the assay.
2. Serial Dilution:
- Perform a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate to achieve a range of concentrations.
3. Inoculation:
- Dilute the adjusted bacterial suspension and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
4. Incubation:
- Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Validation of the MIC Bioassay
The validation of the MIC bioassay is crucial to ensure the reliability and accuracy of the results. The key validation parameters are:
-
Linearity: Demonstrates that the assay response is directly proportional to the concentration of the analyte. This is typically assessed by a dose-response curve.
-
Range: The concentration range over which the assay is precise, accurate, and linear.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike and recovery experiments.[6]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound belongs to the fusidane class of antibiotics, which are known to inhibit bacterial protein synthesis.[7][8][9][10] The primary target of this class of antibiotics is the Elongation Factor G (EF-G).[7][8][9][10][11]
The following diagram illustrates the mechanism by which fusidane-type antibiotics, such as this compound, disrupt the elongation step of protein synthesis in bacteria.
This diagram illustrates that this compound binds to the Elongation Factor G (EF-G) after GTP hydrolysis, locking it onto the ribosome.[8][9] This prevents the release of EF-G, thereby halting the translocation of tRNA and mRNA, which ultimately inhibits bacterial protein synthesis.[7][9][10]
Experimental Workflow for Bioassay Validation
The validation of a this compound bioassay is a systematic process to ensure the method is suitable for its intended purpose. The workflow involves several key stages, from initial assay development to the final validation report.
This workflow begins with a clear validation plan, followed by the development and optimization of the bioassay. After a preliminary assessment, a formal validation is executed where key parameters are tested. The resulting data is statistically analyzed and compared against predefined acceptance criteria to determine if the assay is valid for its intended use, culminating in a comprehensive validation report.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacld.com [iacld.com]
- 5. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 6. Characterization of Precision and Accuracy and Total Analytical Error for Bioassays – BEBPA [bebpa.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of Elongation Factor-G-mediated Fusidic Acid Resistance and Fitness Compensation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Helvolinic acid
Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for Helvolinic acid. The following guidelines are based on general best practices for handling organic acids in a laboratory setting and are intended to provide essential, immediate safety and logistical information. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides procedural, step-by-step guidance for the safe handling, storage, and disposal of this compound, ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment.[1]
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles & Face Shield | Always wear chemical splash goggles that provide a complete seal around the eyes. For operations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling organic acids.[2] Always check gloves for any signs of degradation or perforation before use. Double gloving is advisable for enhanced protection. |
| Body Protection | Laboratory Coat & Apron | A flame-resistant lab coat should be worn at all times. For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood | All work with this compound, especially when heating or creating aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects. |
Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the compound.
-
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
-
-
Storage:
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][4] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2][4] Rinse the mouth with water and drink plenty of water.[3] Seek immediate medical attention. |
Spill and Disposal Plan
A clear and practiced spill response and disposal plan is essential for laboratory safety.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial acid spill kit.
-
Neutralize: Slowly and carefully neutralize the spilled acid with a weak base like sodium bicarbonate.[5]
-
Clean-up: Once neutralized, carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Plan:
-
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[6]
-
Collect waste in a clearly labeled, leak-proof container.[5][7]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.[5][7]
Experimental Workflow Visualization
The following diagram illustrates the standard operating procedure for handling a minor spill of this compound.
Caption: Workflow for handling a minor this compound spill.
References
- 1. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 2. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 3. fishersci.com [fishersci.com]
- 4. beaufort.tricare.mil [beaufort.tricare.mil]
- 5. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 6. Recycling & Solid Waste | East Wenatchee, WA [eastwenatcheewa.gov]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
